Plevitrexed
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSCSAMMLUINT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165351 | |
| Record name | Plevitrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153537-73-6 | |
| Record name | Plevitrexed | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153537-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plevitrexed [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plevitrexed | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC-696259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Plevitrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLEVITREXED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Plevitrexed (ZD9331): A Deep Dive into Thymidylate Synthase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Plevitrexed (also known as ZD9331 or BGC9331) is a potent, second-generation, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1] As the sole de novo source of deoxythymidine monophosphate (dTMP), TS is a critical enzyme for DNA synthesis and repair, making it a key target in oncology.[2] this compound's unique pharmacological profile, including its high affinity for TS and distinct cellular uptake mechanisms, has positioned it as a significant compound in the landscape of anticancer drug development. This technical guide provides a comprehensive overview of this compound's core mechanism of action, presents key quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the associated biochemical pathways and resistance mechanisms.
Mechanism of Action: Potent and Specific Inhibition of Thymidylate Synthase
This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a pivotal enzyme in the pyrimidine biosynthesis pathway. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[2] The resulting dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis.
By competitively binding to the folate-binding site on thymidylate synthase, this compound blocks the catalytic activity of the enzyme. This inhibition leads to a depletion of the intracellular dTMP and dTTP pools, which in turn disrupts DNA replication and repair processes, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
A key characteristic of this compound is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This means that unlike many other antifolates, it does not undergo polyglutamylation within the cell. While polyglutamylation can enhance the intracellular retention and inhibitory potency of some antifolates, it can also be a mechanism of resistance if FPGS activity is downregulated.[1] this compound's non-polyglutamatable nature allows it to bypass this potential resistance mechanism.
Cellular Uptake
This compound enters cancer cells primarily through two carrier-mediated transport systems:
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Reduced Folate Carrier (RFC): This is the major transport system for folates and antifolates in most mammalian cells.[1]
-
Alpha-Folate Receptor (α-FR): This high-affinity receptor is often overexpressed on the surface of various cancer cells, including ovarian and gastric cancers, offering a degree of tumor selectivity.[3]
The dual-uptake mechanism contributes to its broad spectrum of antitumor activity.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against thymidylate synthase and its cytotoxic effects on various cancer cell lines have been quantified through in vitro studies.
Enzyme Inhibition
This compound is a highly potent inhibitor of thymidylate synthase.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.44 nM | Not Specified | [4] |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of human cancer cell lines, demonstrating its broad cytotoxic potential.
| Cell Line | Cancer Type | IC50 | Reference |
| L1210 | Murine Leukemia | 0.024 µM | [4] |
| L1210 (1565) | Murine Leukemia (RFC deficient) | 1.3 µM | [4] |
| L1210 (RD1694) | Murine Leukemia (FPGS deficient) | 0.076 µM | [4] |
| W1L2 | Human Lymphoblastoid | 7 nM | [5] |
| A549 | Human Lung Carcinoma | Not explicitly found for this compound | |
| HeLa | Human Cervical Carcinoma | Not explicitly found for this compound | |
| SK-OV-3 | Human Ovarian Cancer | Not explicitly found for this compound | |
| U373 | Human Glioblastoma | Not explicitly found for this compound | |
| PC-3 | Human Prostate Cancer | Not explicitly found for this compound | |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly found for this compound | |
| HCT116 | Human Colorectal Carcinoma | Not explicitly found for this compound | |
| MCF-7 | Human Breast Adenocarcinoma | Not explicitly found for this compound |
Note: While IC50 values for this compound in a wide range of human cancer cell lines were not found in a consolidated table, the provided data from murine leukemia lines illustrates its potency and the impact of transport and metabolism on its activity.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the thymidylate synthase inhibitory activity and cytotoxic effects of this compound.
Spectrophotometric Thymidylate Synthase Inhibition Assay
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate (DHF) during the conversion of dUMP to dTMP.
Materials:
-
Purified recombinant human thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)
-
This compound (ZD9331) stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 50 mM MgCl₂)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, dUMP (e.g., 100 µM), and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add purified thymidylate synthase to the reaction mixture to a final concentration of, for example, 50 nM.
-
Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding CH₂H₄folate (e.g., 100 µM) to the cuvette and mix immediately.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of this compound. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor.
Crystal Violet Cell Viability Assay
This colorimetric assay is used to determine the cytotoxicity of this compound by quantifying the number of viable adherent cells after treatment.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (ZD9331) stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Solubilization Solution (e.g., 10% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Fixation: After incubation, gently wash the cells with PBS. Then, fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Radiolabeled Substrate Cellular Uptake Assay
This assay measures the uptake of this compound into cancer cells, often by competing with a radiolabeled substrate of the same transport system, such as [³H]-methotrexate or [³H]-folic acid.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound (ZD9331) stock solution
-
Radiolabeled substrate (e.g., [³H]-methotrexate)
-
Scintillation cocktail
-
Cell lysis buffer
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture cells to a high density in appropriate culture vessels. On the day of the experiment, harvest the cells and resuspend them in uptake buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Setup: In microcentrifuge tubes, add a defined volume of the cell suspension.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the cell suspensions and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate Uptake: Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., 1 µM [³H]-methotrexate) to each tube.
-
Incubation: Incubate the tubes at 37°C for a defined time course (e.g., 1, 5, 10, and 20 minutes).
-
Stop Uptake: Terminate the uptake by adding ice-cold uptake buffer and immediately centrifuging the cells.
-
Washing: Wash the cell pellet with ice-cold buffer to remove extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cell pellet with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of intracellular radioactivity is proportional to the uptake of the radiolabeled substrate. The inhibitory effect of this compound on substrate uptake can be used to determine its affinity for the transporter.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with this compound.
Caption: this compound's inhibition of thymidylate synthase.
Caption: Workflow for a crystal violet cell viability assay.
Caption: Cellular uptake and mechanism of action of this compound.
Mechanisms of Resistance
Resistance to this compound, as with other antifolates, can arise through various mechanisms:
-
Decreased Drug Uptake: Reduced expression or function of the Reduced Folate Carrier (RFC) can limit the intracellular accumulation of this compound, thereby diminishing its efficacy.[5]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can actively transport this compound out of the cell.
-
Target Enzyme Alterations: Increased expression of thymidylate synthase (TS) can overcome the inhibitory effects of this compound by providing more target enzyme than can be effectively inhibited at therapeutic drug concentrations.[4] Mutations in the TS gene that reduce the binding affinity of this compound are also a potential, though less common, mechanism of resistance.
Caption: Key mechanisms of resistance to this compound.
Conclusion
This compound (ZD9331) remains a significant molecule in the study of thymidylate synthase inhibition. Its high potency, specific mechanism of action, and ability to circumvent resistance mechanisms associated with polyglutamylation underscore its importance. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop next-generation thymidylate synthase inhibitors. A thorough understanding of its pharmacology, including uptake and resistance pathways, is crucial for its effective clinical application and for the design of novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Multiple mechanisms of resistance to methotrexate and novel antifolates in human CCRF-CEM leukemia cells and their implications for folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Plevitrexed (ZD9331): A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed (formerly known as ZD9331) is a potent, non-polyglutamatable, quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, TS is a well-established target for cancer chemotherapy.[3] this compound's mechanism of action involves binding to the folate binding site of TS, leading to the inhibition of thymidine synthesis, which can result in the cessation of DNA synthesis and subsequent apoptosis.[1] This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical murine models and in Phase I clinical trials in patients with advanced solid tumors. These studies have characterized its absorption, distribution, metabolism, and excretion.
Preclinical Pharmacokinetics in a Murine Model
A study in a thymidine salvage-incompetent murine lymphoma model (L5178Y) provides key insights into the preclinical pharmacokinetics of this compound.[1]
Table 1: Pharmacokinetic Parameters of this compound in a Murine Lymphoma Model [1]
| Administration Route | Dose | Key Findings |
| Single i.p. bolus injection | 50 mg/kg | Terminal elimination half-life (plasma and tissues): 4-6 hours. Liver concentrations were 8-fold higher than plasma. Kidney and lymphoma concentrations were similar to plasma. |
| 24-hour s.c. infusion | 3 mg/kg | Steady-state concentrations achieved in 4-5 hours. Elimination rates at the end of infusion were approximately 3.5 hours for plasma and tissues, but appeared slower in the tumor. Liver concentrations were approximately 4-fold higher than plasma. |
Clinical Pharmacokinetics in Humans
Phase I clinical trials have been conducted to determine the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced solid malignancies.
Table 2: Summary of Human Pharmacokinetic Findings from Phase I Trials
| Study Design | Administration Route | Key Pharmacokinetic Findings | Reference |
| Dose-escalating study | 30-min i.v. infusion on days 1 and 8 of a 21-day cycle | Plasma clearance was slow and dose-dependent. Nonlinear pharmacokinetics were observed. | [4] |
| Dose-escalating study | 5-day continuous i.v. infusion every 3 weeks | Clearance was dose-dependent and predominantly renal. | [5] |
| Dose-escalating study | Oral, once or twice daily for 5, 7, or 10 days every 21 days | Less than proportional increase in the plasma area under the concentration-time curve (AUC) with dose escalation. | [6] |
| Combination study with docetaxel | 30-minute IV infusion every 3 weeks | Pharmacokinetics were similar to those reported in previous single-agent studies, suggesting no major drug-drug interactions. | [4] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of thymidylate synthase. This has been assessed in preclinical models by measuring the downstream effects on deoxynucleotide pools and in clinical trials by monitoring a surrogate marker in plasma.
Preclinical Pharmacodynamics in a Murine Model
In the L5178Y murine lymphoma model, the pharmacodynamic effects of this compound were evaluated by measuring changes in intratumoral deoxyuridine monophosphate (dUMP) and deoxythymidine triphosphate (dTTP) levels.[1]
Table 3: Pharmacodynamic Effects of this compound in a Murine Lymphoma Model [1]
| Administration Route | Dose | Effect on dUMP | Effect on dTTP | Duration of Effect |
| Single i.p. bolus injection | 50 mg/kg | Elevation | Depletion | < 16 hours |
| 24-hour s.c. infusion | 3 mg/kg | Elevation | Depletion | Approximately 24 hours |
Clinical Pharmacodynamics in Humans
In clinical trials, the inhibition of thymidylate synthase by this compound was monitored by measuring the levels of plasma 2'-deoxyuridine (dUrd). Inhibition of TS leads to an accumulation of its substrate, dUMP, which is subsequently converted to dUrd and released into the circulation.[7]
Table 4: Clinical Pharmacodynamic Marker of this compound Activity
| Biomarker | Observation | Significance | Reference |
| Plasma 2'-deoxyuridine (dUrd) | Dose-related increases in plasma dUrd were significant (P = 0.003) on day 5 of treatment. At doses ≥2.4 mg/m²/day in a 5-day infusion, plasma dUrd levels were consistently elevated. | Elevation of plasma dUrd serves as a surrogate marker for in vivo thymidylate synthase inhibition. | [4][5] |
Mechanism of Action: Thymidylate Synthase Inhibition
This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a key enzyme in the pyrimidine synthesis pathway.
Caption: this compound inhibits thymidylate synthase, blocking dTMP synthesis and leading to apoptosis.
Experimental Protocols
Quantification of this compound in Plasma and Tissues (ELISA)
A sensitive and specific enzyme-linked immunosorbent assay (ELISA) was developed to measure this compound concentrations in plasma and tissue homogenates in preclinical studies.[1]
Protocol Outline:
-
Sample Preparation: Plasma samples are separated from whole blood by centrifugation. Tissues are homogenized in a buffer solution. Both plasma and tissue homogenates are treated with acetonitrile to precipitate proteins.
-
ELISA Procedure: A competitive ELISA format is used. This compound-specific antibodies are coated onto microtiter plates. Samples and standards are added, followed by a this compound-enzyme conjugate. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample.
-
Detection: A substrate is added that produces a colorimetric signal in the presence of the enzyme. The absorbance is read using a microplate reader.
-
Quantification: A standard curve is generated using known concentrations of this compound, and the concentrations in the unknown samples are interpolated from this curve.
Measurement of Plasma 2'-deoxyuridine (HPLC)
The concentration of the pharmacodynamic marker, 2'-deoxyuridine, in plasma can be determined by high-performance liquid chromatography (HPLC) with UV detection.[7]
Protocol Outline:
-
Sample Preparation: Plasma proteins are precipitated using perchloric acid.
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 HPLC column. An isocratic mobile phase of 0.05% trifluoroacetic acid in water is used for separation.
-
Detection: Eluting compounds are monitored by a UV detector at a wavelength of 261 nm. A photodiode array detector can be used to confirm peak purity and identity.
-
Quantification: A standard curve is constructed using known concentrations of 2'-deoxyuridine (typically in the range of 25–400 pmol/ml). The concentration in the plasma samples is calculated by comparing their peak areas to the standard curve.
Experimental Workflow: Preclinical Pharmacokinetic and Pharmacodynamic Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the pharmacokinetics and pharmacodynamics of this compound.
Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.
Conclusion
This compound is a potent thymidylate synthase inhibitor with a well-characterized preclinical pharmacokinetic and pharmacodynamic profile. Phase I clinical trials have established its safety and recommended doses for further investigation. The use of plasma 2'-deoxyuridine as a surrogate marker of target engagement provides a valuable tool for its clinical development. The data summarized in this document provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds.
References
- 1. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A phase I and pharmacokinetic study of the nonpolyglutamatable thymidylate synthase inhibitor ZD9331 plus docetaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies. | Semantic Scholar [semanticscholar.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. aacrjournals.org [aacrjournals.org]
Plevitrexed: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed, also known as ZD9331 or BGC9331, is a potent, orally bioavailable, non-polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS).[1] As a critical enzyme in the de novo synthesis of pyrimidine nucleotides, TS is a well-established target for cancer chemotherapy.[2] this compound's unique properties, including its transport via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), and its circumvention of resistance mechanisms associated with polyglutamation, have made it a subject of significant interest in the development of novel anticancer agents.[1][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound is a complex molecule with the systematic IUPAC name (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 153537-73-6 | [3] |
| Molecular Formula | C₂₆H₂₅FN₈O₄ | [3] |
| Molecular Weight | 532.53 g/mol | [3] |
| Appearance | Solid | MedChemExpress |
| Synonyms | ZD9331, BGC9331 | [3] |
Synthesis of this compound
The synthesis of this compound has been described by Marsham et al. in the Journal of Medicinal Chemistry.[2] The synthesis is a multi-step process involving the construction of the quinazoline and the substituted benzoic acid moieties, followed by their coupling and final elaboration to yield the target molecule. A high-level overview of the synthetic workflow is presented below.
Experimental Protocol: Synthesis of this compound
The detailed experimental protocol for the synthesis of this compound is outlined in Marsham et al., J Med Chem. 1999 Sep 23;42(19):3809-20.[2] The key steps involve:
-
Synthesis of the Quinazoline Core: This typically starts from a substituted anthranilic acid derivative which undergoes cyclization to form the quinazolinone ring system. Subsequent functionalization, such as methylation and introduction of a reactive group at the 6-position, is then carried out.
-
Synthesis of the Side-Chain: This involves the preparation of the N-propargyl-substituted 4-aminobenzoic acid derivative and the tetrazole-containing amino acid moiety.
-
Coupling and Final Steps: The quinazoline core and the benzoic acid side-chain are coupled, followed by the attachment of the amino acid portion. Final deprotection steps yield this compound.
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects primarily through the potent and specific inhibition of thymidylate synthase (TS).[1] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of dTMP leads to inhibition of DNA replication and ultimately, cell death.
Quantitative Data on Biological Activity
The potency of this compound has been evaluated in various in vitro and in vivo models. Key quantitative data are summarized below.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| Kᵢ (Thymidylate Synthase) | 0.44 nM | L1210 murine leukemia cells | [3] |
| IC₅₀ (Cell Growth) | 0.024 µM | L1210 murine leukemia | [3] |
| IC₅₀ (Cell Growth) | 1.3 µM | L1210:1565 (RFC-deficient) | [3] |
| IC₅₀ (Cell Growth) | 0.076 µM | L1210:RD1694 (FPGS-deficient) | [3] |
Experimental Protocols
Thymidylate Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds against TS is a spectrophotometric or radioisotopic assay.
Protocol Outline:
-
Enzyme and Substrate Preparation: A reaction mixture containing purified thymidylate synthase, buffer, dithiothreitol (DTT), and deoxyuridine monophosphate (dUMP) is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the cofactor 5,10-methylenetetrahydrofolate.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Detection: The rate of product (dTMP) formation is measured. In the spectrophotometric assay, the oxidation of the cofactor is monitored by the increase in absorbance at 340 nm. In radioisotopic assays, the incorporation of a radiolabel from dUMP into dTMP is quantified.
-
Data Analysis: The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Cell-Based Viability Assay
Cell-based assays are crucial for determining the cytotoxic effects of this compound on cancer cells.
Protocol Outline:
-
Cell Seeding: Cancer cells of interest are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: this compound is added to the cells at various concentrations.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.
Clinical Data
This compound (ZD9331) has undergone Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.
Table 2: Summary of Phase I Clinical Trial Data for this compound (ZD9331)
| Parameter | Value/Observation | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 130 mg/m² (30-min IV infusion, days 1 & 8 of a 21-day cycle) | Advanced solid malignancies | [4] |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, neutropenia, nonhematologic toxicity | Advanced solid malignancies | [4] |
| Pharmacokinetics | Slow, dose-dependent plasma clearance; nonlinear pharmacokinetics | Advanced solid malignancies | [4] |
| Pharmacodynamics | Dose-related increases in plasma deoxyuridine, indicating TS inhibition | Advanced solid malignancies | [4] |
| Clinical Activity | Stable disease observed in 37% of patients | Advanced solid malignancies | [4] |
| Clinical Activity | ≥50% reduction in CA125 levels in 23% of ovarian cancer patients | Ovarian cancer | [4] |
Conclusion
This compound is a rationally designed thymidylate synthase inhibitor with a distinct pharmacological profile. Its potent enzymatic inhibition, ability to bypass certain resistance mechanisms, and demonstrated clinical activity underscore its potential as an anticancer agent. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological characteristics to support further research and development efforts in the field of oncology.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Plevitrexed (BGC9331): A Technical Guide to its Cellular Uptake Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed (also known as BGC9331 and ZD9331) is a potent, second-generation quinazoline-based thymidylate synthase (TS) inhibitor that has been investigated for its antineoplastic properties. A critical determinant of its efficacy is its ability to enter cancer cells. This technical guide provides an in-depth overview of the cellular uptake pathways of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the transport mechanisms.
Core Cellular Uptake Pathways
The cellular internalization of this compound is primarily mediated by specific solute carriers and receptors that are also responsible for the transport of natural folates. The main pathways identified are through the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the alpha-folate receptor (α-FR).
Reduced Folate Carrier (RFC)
The Reduced Folate Carrier (RFC, gene name SLC19A1) is a major transport system for folate cofactors and antifolate therapeutics in mammalian cells.[1] It is ubiquitously expressed and functions as an anion exchanger, with optimal activity at a physiological pH of 7.4.[2] this compound is recognized as a substrate for RFC and is transported into the cell via this carrier.[3] The expression of RFC in tumor cells can be a predictive marker for the response to antifolate drugs like pemetrexed, a compound with a similar mechanism of action to this compound.[4]
Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT, gene name SLC46A1) is another key transporter for folates and antifolates. A distinguishing feature of PCFT is its optimal activity at an acidic pH (around 5.5), which is characteristic of the microenvironment of some solid tumors.[5] This transporter exhibits a high affinity for this compound, particularly under acidic conditions. In a study using a RFC-null HeLa-derived cell line, a low pH transport activity with a high affinity for this compound was characterized, which is consistent with PCFT-mediated transport.[5]
Alpha-Folate Receptor (α-FR)
The alpha-folate receptor (α-FR) is a high-affinity folate binding protein that is often overexpressed on the surface of various cancer cells, including ovarian and lung cancers, while having limited expression in normal tissues.[6] this compound is taken up via the α-folate receptor through a process of receptor-mediated endocytosis.[7] This targeted uptake mechanism presents an opportunity for selective delivery of the drug to tumor cells that overexpress this receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the interaction of this compound with its cellular uptake transporters.
| Parameter | Transporter/System | Value | Cell Line/System | Reference |
| Ki | Reduced Folate Carrier (RFC) | ~1 µM | L1210 and W1L2 cells | [7] |
| Ki | Low pH Transport Activity (likely PCFT) | ~400-600 nM | RFC-null HeLa-derived cells (R5) | [5] |
Experimental Protocols
Radiolabeled Substrate Uptake Assay (for RFC and PCFT)
This protocol is designed to measure the uptake of a radiolabeled antifolate, such as [3H]-methotrexate, and to determine the inhibitory effect of this compound on this uptake.
Materials:
-
Cell line of interest (e.g., HeLa, L1210)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted as needed)
-
Radiolabeled substrate (e.g., [3H]-methotrexate)
-
This compound (BGC9331)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
-
Filter mats (GF/C)
-
Cell harvester
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 50,000–150,000 cells per well and culture overnight to allow for attachment.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with PBS. Add 150 µL of assay buffer to each well.
-
Inhibitor Addition: Add 50 µL of this compound at various concentrations (to determine Ki) or a known inhibitor (for defining non-specific uptake) to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding 50 µL of the radiolabeled substrate (e.g., [3H]-methotrexate) to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-10 minutes) at 37°C with gentle agitation.
-
Uptake Termination: Stop the incubation by rapidly washing the cells with ice-cold PBS. For suspension cells, filtration through GF/C filter mats using a cell harvester is a common method.[1]
-
Lysis and Counting: Lyse the cells and add a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in a scintillation counter. The inhibition constant (Ki) of this compound can be calculated by measuring the uptake of the radiolabeled substrate at various concentrations of this compound.
Folate Receptor Binding Assay
This competitive binding assay is used to determine the affinity of this compound for the α-folate receptor.
Materials:
-
FR-positive cells (e.g., KB cells)
-
Cell culture medium
-
Radiolabeled folic acid (e.g., [3H]-folic acid)
-
This compound (BGC9331)
-
Unlabeled folic acid (for determining non-specific binding)
-
Binding buffer
-
Gamma counter or scintillation counter
Procedure:
-
Cell Preparation: Culture FR-positive cells to near confluency.
-
Assay Setup: On the day of the assay, wash the cells and resuspend them in a binding buffer.
-
Competitive Binding: In a series of tubes or wells, add a fixed concentration of radiolabeled folic acid. To these, add increasing concentrations of unlabeled this compound. Include a control with a high concentration of unlabeled folic acid to determine non-specific binding.
-
Incubation: Incubate the mixture at 4°C or 37°C for a specified time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the cells with bound radiolabel from the unbound radiolabel by centrifugation or filtration.
-
Quantification: Measure the radioactivity of the cell-associated fraction.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled folic acid against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled folic acid) can be determined and used to calculate the affinity (Ki).
MTT Cell Viability Assay (Cytotoxicity Assessment)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (BGC9331)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[10]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the drug concentration.
Visualizations
Signaling Pathway Diagram
Caption: Cellular uptake pathways of this compound (BGC9331).
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled methotrexate as a diagnostic agent of inflammatory target sites: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced folate carrier (RFC) as a predictive marker for response to pemetrexed in advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Folate Receptor Binding and Transport Studies [bio-protocol.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Preclinical Antitumor Activity of ZD9331: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical antitumor activity of ZD9331, a rationally designed, water-soluble, quinazoline-based inhibitor of thymidylate synthase (TS). ZD9331 represents a third-generation antifolate that distinguishes itself by not requiring polyglutamation for its cellular activity, a characteristic that may offer advantages in overcoming certain mechanisms of drug resistance.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
ZD9331 exerts its anticancer effects by specifically inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[2][3] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[2][3] By blocking this enzyme, ZD9331 leads to a depletion of the intracellular dTTP pool and an accumulation of dUMP. This imbalance disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
The cellular uptake of ZD9331 is primarily mediated by the reduced folate carrier (RFC).[1][4] Unlike earlier generation antifolates such as raltitrexed (ZD1694), ZD9331 is not a substrate for folylpolyglutamate synthetase (FPGS).[2][4] This means it is not retained intracellularly through the addition of glutamate residues. Consequently, its activity is independent of FPGS levels, potentially circumventing resistance mechanisms associated with reduced polyglutamation.[1][4] However, this lack of polyglutamation also means that its intracellular retention is shorter, and TS activity can recover more rapidly after the drug is removed.[4]
Quantitative In Vitro Activity
ZD9331 has demonstrated potent growth inhibitory and cytotoxic activity across various human and murine cancer cell lines. Its high specificity for thymidylate synthase is evidenced by the dramatic increase in the IC50 value when the culture medium is supplemented with thymidine, effectively rescuing cells from the drug's effects.[4]
| Parameter | Value | Cell Line | Notes | Reference |
| TS Ki | ~0.4 nM | - | Enzyme inhibition constant. | [4] |
| IC50 | 7 nM | W1L2 (Human lymphoblastoid) | Growth inhibition. | [4] |
| IC50 | >70,000 nM | W1L2 (Human lymphoblastoid) | With thymidine rescue, demonstrating TS specificity. | [4] |
| IC50 Range | 5 - 100 nM | Various human tumor cell lines | General range of growth inhibition. | [2] |
Quantitative In Vivo Antitumor Efficacy
Preclinical in vivo studies have confirmed the antitumor activity of ZD9331 in various tumor models. The efficacy is highly dependent on the administration schedule, with continuous infusion protocols often demonstrating superior activity at lower total doses compared to bolus injections. This is consistent with its non-polyglutamatable nature, suggesting that sustained exposure is necessary to maintain TS inhibition.[2][4]
| Animal Model | Tumor Type | Administration Schedule | Dose | Outcome | Reference |
| Mouse | L5178Y TK-/- Lymphoma | 24-h continuous i.v. infusion | ~3 mg/kg | Minimum curative dose. | [4] |
| Mouse | L5178Y TK-/- Lymphoma | Single i.p. or i.v. injection | 25-50 mg/kg | Minimum curative dose. | [4] |
| Mouse | L5178Y TK+/- Lymphoma | 7-day continuous infusion | 25-50 mg/kg/day | Growth delays >5 days; some cures. | [4] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in murine models reveal that ZD9331 is eliminated from plasma and tissues relatively rapidly. Following a single bolus injection (50 mg/kg), the terminal elimination half-life is approximately 4-6 hours.[3] During a 24-hour subcutaneous infusion (3 mg/kg), steady-state plasma concentrations are achieved within 4-5 hours.[3]
Pharmacodynamic assessments confirm that ZD9331 effectively inhibits TS in vivo. This is measured by changes in the levels of dUMP and dTTP in tumor tissues. Following administration, a significant depletion of dTTP and a corresponding elevation in dUMP are observed, consistent with the drug's mechanism of action.[2][3] The duration of dTTP depletion is longer with continuous infusion compared to bolus injection, correlating with the observed differences in antitumor efficacy.[3]
Experimental Protocols
In Vitro Growth Inhibition Assay
This protocol outlines a typical method for determining the IC50 value of ZD9331 in a cancer cell line.
-
Cell Culture : Human W1L2 lymphoblastoid cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^4 cells/mL).
-
Drug Preparation : ZD9331 is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment : The serially diluted ZD9331 solutions are added to the appropriate wells. Control wells receive medium with the vehicle solvent. For rescue experiments, parallel plates are prepared with medium containing thymidine (e.g., 10 µM).
-
Incubation : Plates are incubated for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis : The absorbance values (for MTT) or cell counts are plotted against the drug concentration. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.
In Vivo Antitumor Activity Study (Murine Lymphoma Model)
This protocol describes a representative in vivo efficacy study using the L5178Y TK-/- murine lymphoma model.
-
Animal Model : Immunocompetent or immunodeficient mice are used, depending on the tumor model. For the L5178Y TK-/- model, BALB/c mice are typically used.
-
Tumor Implantation : A suspension of L5178Y TK-/- lymphoma cells is injected intramuscularly (i.m.) or subcutaneously (s.c.) into the flank of the mice.
-
Tumor Growth and Staging : Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Animals are then randomized into control and treatment groups.
-
Drug Administration :
-
Control Group : Receives the vehicle solution on the same schedule as the treatment groups.
-
Bolus Injection Group : ZD9331 is administered as a single intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose (e.g., 25-50 mg/kg).[4]
-
Continuous Infusion Group : ZD9331 is administered via a surgically implanted osmotic minipump for continuous subcutaneous (s.c.) or i.v. infusion over a set period (e.g., 24 hours or 7 days) at a specified dose rate (e.g., 3 mg/kg/day).[4]
-
-
Monitoring : Tumor size and animal body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint : The study is terminated when tumors in the control group reach a specified maximum size, or when treated animals show signs of toxicity (e.g., >20% body weight loss) or achieve a complete response (tumor regression).
-
Data Analysis : Antitumor activity is assessed by comparing the tumor growth in treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor growth delay are calculated. Survival curves may also be generated.
Conclusion
The preclinical data for ZD9331 establish it as a potent and specific inhibitor of thymidylate synthase with significant antitumor activity in both in vitro and in vivo models. Its unique property of not being a substrate for FPGS distinguishes it from other antifolates and suggests it may be effective against tumors that have developed resistance to polyglutamatable TS inhibitors. The dependence of its efficacy on sustained exposure highlights the importance of the administration schedule in its clinical development. These findings provided a strong rationale for the advancement of ZD9331 into clinical trials for various solid tumors.[1][5][6]
References
- 1. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology and in vivo activity of a new anticancer agent, ZD9331: a water-soluble, nonpolyglutamatable, quinazoline-based inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Plevitrexed as a Click Chemistry Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plevitrexed, a potent thymidylate synthase inhibitor, possesses a terminal alkyne group, positioning it as a valuable reagent for click chemistry applications.[1][2] This guide provides a comprehensive overview of this compound's potential as a tool for bioconjugation and other molecular labeling techniques through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. While this compound's primary role has been explored in the context of cancer therapeutics due to its antifolate activity, its chemical structure opens avenues for its use in chemical biology and drug development as a versatile chemical probe.[1][3][4] This document outlines the theoretical framework, potential experimental protocols, and applications for utilizing this compound in click chemistry.
Introduction to this compound
This compound (also known as ZD 9331 or BGC 9331) is a non-polyglutamatable quinazoline antifolate that potently inhibits thymidylate synthase (TS) with a Ki of 0.44 nM.[1] Its mechanism of action involves cellular uptake through the reduced folate carrier (RFC) and the α-folate receptor (α-FR), followed by intracellular inhibition of TS, which leads to the disruption of DNA synthesis and apoptosis.[1][3][5] From a chemical standpoint, the presence of a terminal alkyne moiety in its structure makes this compound a prime candidate for participation in CuAAC reactions, a cornerstone of click chemistry.[1][6] This reaction enables the covalent ligation of this compound to molecules bearing an azide group with high specificity and efficiency under mild, aqueous conditions.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and interpreting experiments involving this molecule.
| Property | Value | References |
| Molecular Formula | C₂₆H₂₅FN₈O₄ | [3] |
| Molecular Weight | 532.53 g/mol | [3] |
| CAS Number | 153537-73-6 | [1] |
| Thymidylate Synthase (TS) Inhibition (Ki) | 0.44 nM | [1] |
| Cellular Uptake Transporters | Reduced Folate Carrier (RFC), α-Folate Receptor (α-FR) | [1][5] |
| Inhibition of [³H]-methotrexate transport (Ki) | ~1 µM | [1] |
This compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Expected Value/Condition | Notes |
| Reaction Yield | > 90% | Highly dependent on reaction conditions and purification. |
| Reaction Time | 1-4 hours | Can be optimized by adjusting catalyst and ligand concentrations. |
| Temperature | Room Temperature | Mild reaction conditions are a hallmark of click chemistry. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO/water mixtures | Biocompatible solvent systems are often suitable.[8] |
| Catalyst | Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) | In situ generation of the active Cu(I) catalyst is common.[7] |
| Ligand | THPTA, TBTA | Ligands stabilize the Cu(I) catalyst and improve reaction efficiency. |
Experimental Protocols
The following section provides a detailed, generalized protocol for the bioconjugation of this compound to an azide-containing molecule using a CuAAC reaction.
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Azide-Molecule Stock Solution: Prepare a 10 mM stock solution of the azide-functionalized molecule (e.g., a fluorescent dye azide) in DMSO. Store at -20°C, protected from light if the azide is light-sensitive.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh for each experiment.
-
Ligand Stock Solution (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
Click Reaction Protocol
This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.
-
In a microcentrifuge tube, add the following in order:
-
58 µL of Phosphate-Buffered Saline (PBS), pH 7.4.
-
10 µL of this compound stock solution (final concentration: 1 mM).
-
10 µL of azide-molecule stock solution (final concentration: 1 mM).
-
10 µL of Ligand stock solution (final concentration: 10 mM).
-
-
Vortex the mixture gently.
-
Add 2 µL of CuSO₄ stock solution (final concentration: 2 mM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate stock solution (final concentration: 100 mM).
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.
Product Analysis and Purification
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The final product can be purified using High-Performance Liquid Chromatography (HPLC) or other suitable chromatographic techniques.
-
Characterization: The identity and purity of the this compound conjugate can be confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound as a click chemistry reagent.
Caption: Cellular uptake of this compound and its potential for intracellular click chemistry.
Caption: General experimental workflow for this compound bioconjugation.
Potential Applications
The ability to conjugate this compound to various molecules opens up a range of potential applications in research and drug development:
-
Cellular Imaging: By clicking this compound to a fluorescent dye, researchers can visualize its uptake and distribution in cells, providing insights into the expression and activity of folate transporters.
-
Target Identification and Validation: this compound-biotin conjugates could be used for affinity purification of its cellular binding partners, confirming its interaction with thymidylate synthase and potentially identifying off-target interactions.
-
Drug Delivery Systems: this compound could be incorporated into drug delivery systems, such as antibody-drug conjugates or nanoparticles, using click chemistry to ensure precise and stable attachment.
-
Probing Biological Processes: As a selective inhibitor, labeled this compound can be used to study the downstream effects of thymidylate synthase inhibition in various cellular pathways.
Conclusion
This compound's inherent alkyne functionality makes it a promising, though currently underutilized, reagent for click chemistry. This technical guide provides a foundational understanding and a practical starting point for researchers interested in leveraging this molecule for bioconjugation and other labeling applications. While further experimental validation is required to establish optimized protocols and fully explore its potential, the principles of CuAAC suggest that this compound can be a powerful tool in the arsenal of chemical biologists and drug development professionals. The ability to track and utilize this potent enzyme inhibitor with the precision of click chemistry offers exciting possibilities for advancing our understanding of cellular metabolism and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of alpha-folate receptor-mediated transport in the antitumor activity of antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. lumiprobe.com [lumiprobe.com]
Plevitrexed: A Focused Assault on Thymidylate Synthase, Bypassing Secondary Folate Pathway Targets
For Immediate Release
[City, State] – December 12, 2025 – Plevitrexed (also known as ZD9331 or BGC9331), a potent, non-polyglutamatable antifolate, exhibits a highly specific mechanism of action, concentrating its cytotoxic effects on the inhibition of thymidylate synthase (TS). Unlike the structurally similar multi-targeted antifolate Pemetrexed, extensive research indicates a lack of significant engagement with other key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). This high specificity is attributed to its unique chemical structure, which obviates the need for intracellular polyglutamylation, a process critical for the broad activity of many other antifolates.
This compound's focused approach offers a distinct advantage in overcoming certain mechanisms of drug resistance, particularly those involving reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation.[1] The drug enters cancer cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), the latter being overexpressed in several tumor types, offering a degree of tumor selectivity.[1]
Quantitative Analysis of this compound's Molecular Interactions
The inhibitory potency of this compound is most pronounced against its primary target, thymidylate synthase. The following table summarizes the key quantitative data available for this compound's interaction with its established target and transport mechanisms.
| Molecular Target/Transporter | Parameter | Value | Cell Line/System | Reference |
| Thymidylate Synthase (TS) | Ki | 0.44 nM | N/A | [2] |
| Reduced Folate Carrier (RFC) | Ki (for inhibition of [3H]-methotrexate transport) | ~1 µM | L1210 and W1L2 cells | [2] |
Signaling Pathways and Cellular Transport
This compound's mechanism of action is centered on the disruption of DNA synthesis through the specific inhibition of thymidylate synthase. The drug's entry into the cell is a critical first step, mediated by two distinct transport systems.
Experimental Protocols
The identification and characterization of this compound's molecular targets rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Spectrophotometric Assay for Thymidylate Synthase Inhibition
This assay measures the activity of thymidylate synthase by monitoring the change in absorbance that occurs upon the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2-THF) to dTMP and dihydrofolate (DHF).
Principle: The oxidation of CH2-THF to DHF results in an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the TS activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM MgCl2).
-
Enzyme and Substrate Addition: To a quartz cuvette, add the reaction buffer, a known concentration of purified recombinant human thymidylate synthase, and dUMP.
-
Inhibitor Incubation: For inhibition studies, add varying concentrations of this compound to the cuvette and incubate for a predetermined time at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding CH2-THF.
-
Spectrophotometric Reading: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the IC50 and Ki values for this compound by plotting the reaction velocities against the inhibitor concentration.
Tritium-Release Assay for Thymidylate Synthase Activity
This highly sensitive assay measures the release of tritium from [5-3H]dUMP as it is converted to dTMP by thymidylate synthase.
Principle: The hydrogen atom at the 5-position of the uracil ring is displaced during the methylation reaction. By using [5-3H]dUMP as a substrate, the released tritium can be quantified as a measure of enzyme activity.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (as described above), purified TS, and varying concentrations of this compound.
-
Substrate Addition: Add [5-3H]dUMP and CH2-THF to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-3H]dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the released tritiated water (3H2O), to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of tritium released and determine the inhibitory effect of this compound.
Cellular Uptake Assays
This assay measures the ability of this compound to compete with a radiolabeled substrate for uptake via the RFC.
Principle: The uptake of a radiolabeled RFC substrate, such as [3H]-methotrexate, is measured in the presence and absence of this compound. Inhibition of radiolabeled substrate uptake indicates competition for the same transporter.
Protocol:
-
Cell Culture: Plate cells known to express RFC (e.g., L1210) in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with varying concentrations of this compound.
-
Uptake Initiation: Add the transport buffer containing [3H]-methotrexate to initiate uptake and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the [3H]-methotrexate uptake (IC50) and calculate the Ki.
This assay determines the binding affinity of this compound to the α-FR.
Principle: The assay measures the displacement of a radiolabeled folate, such as [3H]-folic acid, from cells or membranes expressing α-FR by unlabeled this compound.
Protocol:
-
Cell/Membrane Preparation: Use whole cells or membrane preparations from a cell line overexpressing α-FR (e.g., KB cells).
-
Binding Reaction: In a microplate, incubate the cells/membranes with a fixed concentration of [3H]-folic acid and a range of concentrations of this compound in a binding buffer.
-
Incubation: Allow the binding to reach equilibrium at 4°C.
-
Separation of Bound and Free Ligand: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-folic acid against the concentration of this compound to determine the IC50 and subsequently the Ki for binding to the α-FR.
Experimental and Logical Workflow
The elucidation of this compound's specific molecular target and mechanism of action follows a logical and stepwise experimental workflow.
References
Methodological & Application
Plevitrexed In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed, also known as ZD9331 or BGC9331, is a potent and orally active inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target in cancer therapy.[2] Inhibition of TS leads to a depletion of dTMP, which is a necessary precursor for DNA synthesis, ultimately resulting in the inhibition of cell division and apoptosis.[3] this compound enters cells via the reduced folate carrier (RFC) system and the α-folate receptor.[1][4] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on the proliferation of cancer cell lines using a WST-8 based colorimetric assay.
Data Presentation
The anti-proliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell proliferation by 50%. The IC50 values for this compound can vary depending on the cell line and experimental conditions. Below is a summary of representative IC50 values for this compound in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Murine Leukemia | 0.024[1] |
| L1210 (RD1694) | Murine Leukemia | 0.076[1] |
| L1210 (1565) | Murine Leukemia | 1.3[1] |
| HT-29 | Colon Carcinoma | 0.05 |
| A549 | Non-Small Cell Lung Cancer | 0.12 |
| MCF-7 | Breast Adenocarcinoma | 0.25 |
Note: IC50 values for HT-29, A549, and MCF-7 are representative values for illustrative purposes based on the known potency of thymidylate synthase inhibitors in these cell lines and are not from a direct cited source for this compound.
Experimental Protocols
This compound In Vitro Cell Proliferation Assay using WST-8
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a water-soluble tetrazolium salt (WST-8) based assay.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines of interest (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
WST-8 cell proliferation assay kit
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in DMSO to prepare a 10 mM stock solution.
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from the 10 mM stock solution. A common concentration range to test is 0.001 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a blank (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or blank to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
-
WST-8 Assay and Data Acquisition:
-
After the 72-hour incubation, add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound in vitro cell proliferation assay.
Caption: Mechanism of action of this compound in the folate pathway.
References
Plevitrexed Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed, also known as Raltitrexed or ZD1694, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines required for DNA replication. By targeting TS, this compound disrupts the supply of thymidine, leading to inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. Its mechanism of action makes it a subject of interest in preclinical cancer research, particularly in mouse xenograft models, which are a cornerstone for evaluating the in vivo efficacy of novel anti-cancer agents.
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including its mechanism of action, experimental protocols, and a summary of its antitumor activity in various human tumor xenografts.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase. This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA synthesis. The inhibition of TS by this compound leads to a depletion of the intracellular dTTP pool, which in turn disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
This compound is transported into cells via the reduced folate carrier (RFC) and is subsequently polyglutamated. This polyglutamation enhances its intracellular retention and increases its inhibitory potency against thymidylate synthase.
Standard Operating Procedure for Plevitrexed Solubilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plevitrexed, a potent, orally active thymidylate synthase (TS) inhibitor, is a critical compound in oncological research. Its efficacy in preclinical and clinical studies hinges on appropriate handling and solubilization to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the solubilization of this compound for both in vitro and in vivo applications. It includes quantitative data on solubility in various solvent systems, step-by-step experimental protocols for solubility and stability assessment, and a visual representation of its mechanism of action.
Physicochemical Properties and Storage
This compound (also known as ZD 9331 or BGC 9331) is a non-polyglutamatable antifolate quinazoline derivative.[1] Key physicochemical properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅FN₈O₄ | [2] |
| Molecular Weight | 532.53 g/mol | [2] |
| CAS Number | 153537-73-6 | [2] |
Storage: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once in solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
This compound Solubilization for In Vitro Applications
For cell-based assays and other in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Quantitative Solubility Data (In Vitro)
| Solvent | Maximum Solubility | Molar Concentration | Notes | Reference |
| DMSO | 100 mg/mL | 187.78 mM | Ultrasonication may be required for complete dissolution. | [2] |
Protocol for Preparing In Vitro Stock Solutions
Materials:
-
This compound powder
-
Anhydrous/low-moisture DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO as indicated in the table below).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[2]
-
Sterile filter the stock solution through a 0.22 µm syringe filter if to be used in sterile cell culture.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Stock Solution Preparation Guide (using DMSO): [2]
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.8778 mL | 9.3891 mL | 18.7783 mL |
| 5 mM | 0.3756 mL | 1.8778 mL | 3.7557 mL |
| 10 mM | 0.1878 mL | 0.9389 mL | 1.8778 mL |
This compound Solubilization for In Vivo Applications
For animal studies, this compound requires a multi-component solvent system to ensure solubility and biocompatibility. Two common formulations are provided below.
Quantitative Solubility Data (In Vivo)
| Solvent System | Maximum Solubility | Molar Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL | 4.69 mM | Solvents should be added sequentially. Ultrasonication may be needed. | [3] |
| 10% DMSO, 90% corn oil | 2.5 mg/mL | 4.69 mM | Solvents should be added sequentially. Ultrasonication may be needed. | [2] |
Protocol for Preparing In Vivo Formulations
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or Corn oil
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure for Formulation 1 (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO at a concentration higher than the final desired concentration (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound-DMSO stock solution.
-
Add PEG300 to the tube and vortex until the solution is homogeneous.
-
Add Tween-80 and vortex thoroughly.
-
Finally, add the saline and vortex until a clear and uniform solution is obtained.
-
If precipitation occurs, use an ultrasonic bath to aid dissolution.[3]
-
This working solution should be prepared fresh on the day of use.[4]
Procedure for Formulation 2 (Oil-based):
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound-DMSO stock solution.
-
Add the corn oil and vortex extensively until a clear solution is achieved.
-
Ultrasonication may be necessary to ensure complete dissolution.[2]
-
Prepare this formulation fresh before administration.
Experimental Workflow and Signaling Pathway
This compound Solubilization Workflow
Caption: Workflow for this compound solubilization for in vitro and in vivo use.
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits Thymidylate Synthase, leading to apoptosis.
Protocols for Solubility and Stability Assessment
Due to the limited availability of specific peer-reviewed data for this compound, the following are generalized protocols adapted for its assessment.
Kinetic Solubility Assay Protocol
This assay provides a rapid assessment of solubility, which is useful for high-throughput screening.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.[5]
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility and is considered the gold standard.
Procedure:
-
Add an excess amount of this compound powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
After incubation, allow the undissolved solid to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[7]
Stability-Indicating HPLC Method (Adapted from Pemetrexed)
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Temperature: 25°C.
Forced Degradation Study: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[8] This involves exposing this compound solutions to:
-
Acidic conditions: e.g., 0.1 N HCl at 60°C.
-
Basic conditions: e.g., 0.1 N NaOH at 60°C.
-
Oxidative conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal stress: e.g., 80°C.
-
Photolytic stress: e.g., exposure to UV light.
The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
Conclusion
The successful use of this compound in research is dependent on its proper solubilization and handling. For in vitro studies, DMSO is the solvent of choice for preparing concentrated stock solutions. For in vivo experiments, multi-component solvent systems are necessary to achieve the desired concentration and maintain biocompatibility. The provided protocols offer a starting point for the preparation and assessment of this compound solutions. It is recommended that researchers validate these methods within their own laboratory settings to ensure accuracy and reproducibility.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. evotec.com [evotec.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Plevitrexed Combination Therapies
For Research Use Only.
Introduction
Plevitrexed (also known as ZD9331 or BGC 9331) is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[1] By inhibiting TS, this compound leads to the depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA synthesis and triggers apoptosis in rapidly dividing cancer cells.[2] this compound enters cells via the α-folate receptor and the reduced folate carrier.[1] Preclinical and clinical studies have demonstrated its potential as an anticancer agent, particularly in solid tumors such as gastric cancer.[1]
To enhance the therapeutic efficacy of this compound and overcome potential mechanisms of resistance, combination therapies are being actively investigated. High-throughput screening (HTS) offers a systematic and efficient approach to identify synergistic or additive interactions between this compound and a diverse range of other anticancer agents.[3][4][5] This application note provides a detailed protocol for conducting a high-throughput combination screen with this compound to identify novel therapeutic strategies.
Rationale for Combination Therapy
The rationale for combining this compound with other anticancer agents is based on the principle of targeting multiple, complementary pathways involved in cancer cell proliferation and survival.[2] Potential combination strategies include:
-
Agents targeting other nodes in the DNA synthesis pathway: Combining this compound with inhibitors of purine synthesis or other enzymes in the pyrimidine pathway could lead to a more comprehensive blockade of nucleotide production.
-
DNA damaging agents: Drugs that induce DNA damage, such as platinum-based compounds (e.g., cisplatin, carboplatin), may be synergistic with this compound, which impairs the cell's ability to repair this damage by limiting the supply of nucleotides.[6]
-
Inhibitors of cell cycle checkpoints: Combining this compound with drugs that target cell cycle regulators could enhance its cytotoxic effects by preventing cells from arresting in the cell cycle to repair DNA damage.
-
Targeted therapies: Combining this compound with inhibitors of specific signaling pathways that are dysregulated in cancer (e.g., PI3K/AKT, MAPK) could lead to synergistic cell killing.[7]
Experimental Design and Workflow
A robust experimental design is crucial for a successful high-throughput drug combination screen.[3][6] This protocol utilizes a matrix-based approach where varying concentrations of this compound are tested in combination with a range of concentrations of a second compound.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits thymidylate synthase, disrupting DNA synthesis.
High-Throughput Screening Experimental Workflow
Caption: Workflow for high-throughput screening of drug combinations.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., gastric, lung, or colon cancer cell lines)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Compound library of other anticancer agents
-
384-well clear-bottom white microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Acoustic liquid handler or pin tool for compound dispensing
-
Automated liquid handler for cell seeding and reagent addition
-
Luminometer plate reader
Protocol: High-Throughput Combination Screening
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to the desired seeding density (optimized for each cell line, typically 500-2000 cells/well for a 72-hour assay).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Dispensing:
-
Prepare stock solutions of this compound and the library compounds in DMSO.
-
Create a dose-response matrix plate for each combination. A typical 7x7 matrix can be used.
-
Using an acoustic liquid handler, dispense nanoliter volumes of this compound and the combination compound directly into the cell plates.
-
Include appropriate controls: vehicle (DMSO) only, this compound alone, and each library compound alone.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well using an automated liquid handler.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
The raw luminescence data is first normalized to the vehicle control (100% viability) and a background control (0% viability). The synergy between this compound and the combination compounds can be quantified using various models, such as the Bliss independence model or the Loewe additivity model. The Chou-Talalay method can also be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Data Presentation: Illustrative Examples
The following tables present illustrative data from a hypothetical high-throughput screen of this compound in combination with a DNA damaging agent (Compound A) and a targeted therapy (Compound B).
Table 1: this compound in Combination with a DNA Damaging Agent (Compound A)
| This compound (nM) | Compound A (µM) | % Cell Viability | Combination Index (CI) |
| 0 | 0 | 100 | - |
| 10 | 0 | 85 | - |
| 0 | 1 | 90 | - |
| 10 | 1 | 60 | 0.85 |
| 50 | 0 | 60 | - |
| 0 | 5 | 75 | - |
| 50 | 5 | 30 | 0.70 |
| 100 | 0 | 40 | - |
| 0 | 10 | 60 | - |
| 100 | 10 | 15 | 0.62 |
Table 2: this compound in Combination with a Targeted Therapy (Compound B)
| This compound (nM) | Compound B (nM) | % Cell Viability | Combination Index (CI) |
| 0 | 0 | 100 | - |
| 10 | 0 | 85 | - |
| 0 | 20 | 92 | - |
| 10 | 20 | 78 | 0.98 |
| 50 | 0 | 60 | - |
| 0 | 100 | 80 | - |
| 50 | 100 | 55 | 1.05 |
| 100 | 0 | 40 | - |
| 0 | 200 | 70 | - |
| 100 | 200 | 38 | 1.10 |
Conclusion
High-throughput screening of this compound in combination with other anticancer agents is a powerful approach to identify novel and effective therapeutic strategies. The detailed protocols and workflow presented in this application note provide a framework for researchers to systematically evaluate potential drug synergies. The identification of synergistic combinations will pave the way for further preclinical and clinical investigations, with the ultimate goal of improving patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pemetrexed combination therapy in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Plevitrexed Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Plevitrexed (also known as ZD9331 or BGC9331) dosage and administration for preclinical in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this potent thymidylate synthase inhibitor.
Introduction to this compound
This compound is a water-soluble, quinazoline-based antifolate that acts as a direct and potent inhibitor of thymidylate synthase (TS) with a Ki of approximately 0.4 nM.[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, this compound leads to the depletion of intracellular thymidine triphosphate (dTTP) pools, ultimately causing megaloblastic cell death.[3]
A key characteristic of this compound is that it is not a substrate for the enzyme folylpolyglutamate synthetase (FPGS).[1] This prevents the formation of polyglutamate derivatives, which typically leads to prolonged intracellular retention and delayed toxicity. This non-polyglutamatable nature was envisioned to result in a more predictable toxicity profile compared to other antifolates.[1] this compound is transported into cells primarily via the reduced folate carrier (RFC).[1]
Preclinical studies have demonstrated its antitumor activity in various animal models, particularly murine lymphoma xenografts.[1][3] The dose-limiting toxicities observed in animal models are primarily myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicity.[1][4]
This compound Dosage and Administration in Murine Models
The following tables summarize curative and effective dosages of this compound reported in in vivo studies using the L5178Y murine lymphoma model in DBA/2 mice.
Table 1: Single Bolus Injection Dosage
| Route of Administration | Dosage Range (mg/kg) | Animal Model | Outcome | Reference |
| Intraperitoneal (i.p.) | 25 - 50 | L5178Y Murine Lymphoma | Curative Antitumor Activity | [1][5] |
| Intravenous (i.v.) | 25 - 50 | L5178Y Murine Lymphoma | Curative Antitumor Activity | [1] |
Table 2: Continuous Infusion Dosages
| Route of Administration | Dosage (mg/kg/day) | Duration | Animal Model | Outcome | Reference |
| Subcutaneous (s.c.) | 3 | 24 hours | L5178Y Murine Lymphoma | Curative Antitumor Activity | [3][5] |
| Subcutaneous (s.c.) | 1 | 24 hours | L5178Y Murine Lymphoma | Antitumor Activity (some cures) | [5] |
| Not Specified | 25 - 50 | 7 days | L5178Y Murine Lymphoma | Growth Delays (>5 days) and some cures | [1][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper solubilization is critical for accurate dosing and bioavailability. The following protocols are recommended for preparing this compound working solutions for animal studies.[6] It is advised to prepare the working solution fresh on the day of use.[6]
Protocol 1: Saline-Based Formulation
This formulation is suitable for many standard parenteral administration routes.
-
Prepare Solvents :
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
-
Dissolution :
-
Add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .[6]
-
For example, to prepare 1 mL of working solution, add 100 µL of a this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
-
Aid Dissolution : If precipitation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[6]
Protocol 2: Corn Oil-Based Formulation
This formulation may be considered for specific applications, but caution is advised for dosing periods longer than two weeks.[6]
-
Prepare Solvents :
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Dissolution :
-
Add each solvent sequentially in the following volumetric ratio: 10% DMSO, 90% Corn Oil .[6]
-
For example, to prepare 1 mL of working solution, add 100 µL of a this compound stock in DMSO to 900 µL of corn oil and mix thoroughly.
-
Murine Xenograft Efficacy Study Protocol
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a murine xenograft model, based on methodologies cited in the literature.[7]
-
Cell Culture and Implantation :
-
Culture L5178Y murine lymphoma cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Implant 5 x 10⁶ cells into the gastrocnemius muscle of female DBA/2 mice (6–9 weeks of age).[7]
-
-
Tumor Growth Monitoring :
-
Allow tumors to grow until they reach a palpable size (e.g., ~8 mm in diameter), which typically occurs within 4-7 days.[7]
-
-
Animal Grouping and Dosing :
-
Randomize mice into control and treatment groups (n ≥ 3 per group).
-
Control Group : Administer the vehicle solution used for this compound formulation.
-
Treatment Group (Bolus) : Administer this compound via a single i.p. injection at a dose of 50 mg/kg.[3][7]
-
Treatment Group (Infusion) : Surgically implant osmotic minipumps to deliver this compound subcutaneously at a rate of 3 mg/kg over 24 hours.[5][7]
-
-
Efficacy and Toxicity Assessment :
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health status as indicators of toxicity.
-
At higher doses, be prepared to observe potential weight loss and myelosuppression.[1]
-
-
Pharmacodynamic Analysis (Optional) :
-
At selected time points post-treatment, collect tumor tissue and plasma samples.
-
Analyze tumor tissue for dTTP and dUMP levels to confirm target engagement and inhibition of thymidylate synthase.[3]
-
Diagrams
This compound Mechanism of Action
Caption: this compound cellular uptake and inhibition of thymidylate synthase.
General Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical preclinical this compound efficacy study.
References
- 1. Cellular pharmacology and in vivo activity of a new anticancer agent, ZD9331: a water-soluble, nonpolyglutamatable, quinazoline-based inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Flow Cytometry Analysis of Plevitrexed-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed (also known as Tomudex®, ZD1694, or Raltitrexed) is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] By inhibiting TS, this compound leads to the depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[1][2] This mechanism of action makes this compound a relevant agent in cancer chemotherapy, particularly for solid tumors such as colorectal and gastric cancer.[1][4]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It is an indispensable tool for elucidating the cellular responses to cytotoxic agents like this compound. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Mechanism of Action: Thymidylate Synthase Inhibition
This compound's primary mode of action is the direct and specific inhibition of thymidylate synthase. This enzymatic blockade leads to an imbalance in the deoxynucleotide pool, specifically a depletion of dTMP. The cellular consequences of this depletion are a cascade of events that halt cell proliferation and trigger programmed cell death. The key steps in this pathway are illustrated below.
Caption: this compound inhibits thymidylate synthase, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution and apoptosis induction in cancer cell lines, as analyzed by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
This table illustrates the percentage of cells in each phase of the cell cycle after 24 hours of treatment with varying concentrations of this compound. Data is representative of findings reported for the HepG2 human liver cancer cell line.[5][6]
| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 16 | 62.8 ± 2.5 | 25.1 ± 1.9 | 12.1 ± 1.3 |
| 64 | 70.1 ± 3.0 | 19.8 ± 2.2 | 10.1 ± 1.1 |
| 256 | 78.5 ± 3.5 | 12.3 ± 1.7 | 9.2 ± 1.0 |
Table 2: Induction of Apoptosis by this compound in HGC-27 Cells
This table presents the percentage of apoptotic and necrotic cells following 48 hours of treatment with this compound in the HGC-27 human gastric cancer cell line, as determined by Annexin V and Propidium Iodide (PI) staining.[1]
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.1 ± 1.8 | 3.2 ± 0.5 | 1.7 ± 0.3 |
| 0.5 | 85.3 ± 2.5 | 10.5 ± 1.1 | 4.2 ± 0.6 |
| 1.0 | 72.8 ± 3.1 | 18.9 ± 1.5 | 8.3 ± 0.9 |
| 2.0 | 58.4 ± 3.8 | 28.7 ± 2.0 | 12.9 ± 1.3 |
Experimental Protocols
Detailed methodologies for the analysis of cell cycle and apoptosis by flow cytometry are provided below.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the preparation and staining of cells with Propidium Iodide for the analysis of DNA content and cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete media and transfer the cell suspension to a conical tube.
-
For suspension cells, directly collect the cells into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red). Acquire at least 10,000 events per sample. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis of this compound-treated cells using PI staining.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the dual-staining method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization to minimize membrane damage.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both FITC (FL1) and PI (FL3) channels. Acquire a minimum of 10,000 events per sample.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for apoptosis analysis of this compound-treated cells using Annexin V and PI staining.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound using flow cytometry. The detailed methodologies for cell cycle and apoptosis analysis enable robust and reproducible quantification of the drug's impact on cancer cells. This information is valuable for preclinical drug development, mechanism of action studies, and for identifying potential biomarkers of response to this compound therapy.
References
- 1. Raltitrexed regulates proliferation and apoptosis of HGC-27 cells by upregulating RSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltitrexed as a synergistic hyperthermia chemotherapy drug screened in patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A systematic review of raltitrexed-based first-line chemotherapy in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR | Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest [techscience.com]
Application Notes: Western Blot Protocol for Thymidylate Synthase Expression Following Plevitrexed Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed, also known as raltitrexed, is a quinazoline-based folate analogue that functions as a potent and specific inhibitor of thymidylate synthase (TS).[1] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] By inhibiting TS, this compound leads to the depletion of dTMP, which in turn disrupts DNA synthesis and can induce "thymineless death" in rapidly dividing cancer cells.[2][3]
The expression level of thymidylate synthase in tumor cells can be a critical determinant of sensitivity or resistance to TS inhibitors. Therefore, accurate quantification of TS protein expression is essential for preclinical research and drug development. Western blotting is a widely used and reliable technique for this purpose. These application notes provide a detailed protocol for the detection and semi-quantification of thymidylate synthase expression in cell lysates by Western blot following treatment with this compound.
This compound Signaling Pathway and Mechanism of Action
This compound is transported into cells and subsequently metabolized into polyglutamate forms. These polyglutamated metabolites are more potent inhibitors of thymidylate synthase and are retained within the cell for a prolonged period. The primary mechanism of action of this compound is the direct inhibition of thymidylate synthase, which blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This disruption of DNA precursor synthesis ultimately leads to cell cycle arrest and apoptosis.
Expected Results and Data Presentation
Studies have investigated the effect of raltitrexed (this compound) on thymidylate synthase protein expression. In a study by Yamashita et al. (2020) on neuroblastoma cell lines, no significant differences in the protein expression levels of thymidylate synthase were found after treatment with raltitrexed.[1][4] This suggests that for certain cell types and under specific experimental conditions, this compound may inhibit TS activity without causing a feedback-mediated change in the total cellular level of the TS protein. However, the response may be cell-line dependent, and it is crucial to perform thorough dose-response and time-course experiments.
Table 1: Summary of Experimental Conditions and Observed Thymidylate Synthase Expression
| Cell Line | This compound (Raltitrexed) Concentration | Treatment Duration | Change in TS Protein Expression (Western Blot) | Reference |
| MYCN-amplified Neuroblastoma | 10 nM | 24, 48, 72 hours | No significant difference | Yamashita et al., 2020[4] |
| MYCN-non-amplified Neuroblastoma | 10 µM | 24, 48, 72 hours | No significant difference | Yamashita et al., 2020[4] |
Experimental Workflow
The overall workflow for assessing thymidylate synthase expression after this compound treatment involves several key stages, from cell culture and treatment to data analysis.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for Western blotting of thymidylate synthase.[4]
1. Cell Culture and this compound Treatment
1.1. Culture your cells of interest to approximately 70-80% confluency in appropriate cell culture medium.
1.2. Treat the cells with the desired concentrations of this compound (Raltitrexed). It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. Include a vehicle-treated control (e.g., DMSO or saline).
2. Protein Extraction
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
2.2. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., NET-N buffer: 20 mM Tris-HCl [pH 8.0], 150 mM NaCl, 1 mM EDTA, and 0.5% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[4]
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2.6. Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
4.1. Based on the protein concentration, dilute the lysates with lysis buffer to ensure equal protein loading for all samples.
4.2. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
4.3. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
5.1. Load 5-10 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[4] Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
5.2. Run the gel at a constant voltage until the dye front reaches the bottom.
5.3. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]
6. Immunoblotting
6.1. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
6.2. Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C with gentle agitation. The recommended dilution should be determined based on the antibody datasheet (typically 1:1000).
6.3. Wash the membrane three times for 10 minutes each with TBST.
6.4. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
6.5. Wash the membrane three times for 10 minutes each with TBST.
6.6. For the loading control, strip the membrane (if necessary) and re-probe with an antibody against a housekeeping protein such as β-actin (approx. 42 kDa) or GAPDH (approx. 36-40 kDa).[5][6][7] Ensure the chosen loading control has a different molecular weight than thymidylate synthase (approx. 36 kDa).[8]
7. Detection and Analysis
7.1. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
7.2. Capture the chemiluminescent signal using an imaging system.
7.3. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of thymidylate synthase to the corresponding loading control band intensity for each sample.
Troubleshooting
-
No or weak signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Check the transfer efficiency.
-
Ensure the ECL substrate is fresh and active.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary and/or secondary antibody.
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing steps.
-
Optimize the antibody dilutions.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of thymidylate synthase expression in response to this compound treatment. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is crucial for understanding the molecular effects of this compound and for the development of novel anticancer therapies targeting the thymidylate synthesis pathway.
References
- 1. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN-amplified neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Thymidylate Synthase Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Plevitrexed in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Plevitrexed, a potent thymidylate synthase inhibitor, in three-dimensional (3D) cell culture models. This document includes the mechanism of action, relevant signaling pathways, and detailed experimental protocols to guide researchers in utilizing 3D models for preclinical evaluation of this compound.
Introduction
This compound (also known as ZD9331 or BGC 9331) is an orally active, small molecule inhibitor of thymidylate synthase (TS) with a high potency (Ki of 0.44 nM).[1] By inhibiting TS, this compound disrupts the synthesis of thymidine, a crucial component of DNA, leading to inhibition of DNA synthesis and subsequent apoptosis in cancer cells.[2] It is transported into cells via the reduced folate carrier (RFC) system and the α-folate receptor.[1][2] this compound has been investigated for the treatment of various solid tumors, including gastric, pancreatic, lung, and colorectal cancers.[2]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for preclinical drug screening compared to traditional 2D monolayer cultures.[3][4][5][6] These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are critical factors influencing therapeutic efficacy.[4][7] The use of 3D models is therefore crucial for a more accurate assessment of the anticancer effects of drugs like this compound.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of thymidylate synthase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. The resulting imbalance in deoxynucleotide pools triggers cell cycle arrest and apoptosis.
A related, well-studied antifolate drug, Pemetrexed, provides further insight into potential downstream effects and resistance mechanisms. Pemetrexed not only inhibits TS but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), affecting both pyrimidine and purine synthesis.[8][9] Resistance to Pemetrexed has been linked to the upregulation of TS and activation of the FGF2-FGFR1 signaling pathway.[10][11] This pathway can influence cell survival and proliferation, potentially counteracting the effects of TS inhibition.
Below are diagrams illustrating the mechanism of action of this compound and a potential resistance pathway.
Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D cell culture models in research: applications to lung cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotechniques.com [biotechniques.com]
- 6. Multicellular tumor spheroids: a relevant 3D model for the in vitro preclinical investigation of polymer nanomedicines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. selectscience.net [selectscience.net]
- 8. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. FGF2-FGFR1 pathway activation together with thymidylate synthase upregulation is induced in pemetrexed-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Plevitrexed Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Plevitrexed solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO up to 100 mg/mL.[1] For in vitro assays, it is crucial to prepare a high-concentration stock solution in DMSO that can be further diluted into your aqueous assay buffer.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution in DMSO, gentle warming and/or sonication can be used to aid dissolution.[4] Ensure the this compound and DMSO are of high purity, as impurities can affect solubility.
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the primary recommended solvent for stock solutions, some in vivo studies have utilized co-solvent systems. For instance, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of 2.5 mg/mL.[4] Another option is a mixture of 10% DMSO and 90% corn oil, also yielding a solubility of 2.5 mg/mL.[4] However, for most in vitro applications, starting with a DMSO stock is standard practice. The compatibility of these co-solvents with your specific cell lines or assay components should be carefully evaluated.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA synthesis and repair.[4][5] By inhibiting TS, this compound disrupts the production of thymidine, leading to the inhibition of DNA synthesis and ultimately cell death in rapidly dividing cancer cells.[6] this compound is transported into cells via the reduced folate carrier (RFC) and the alpha-folate receptor.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the drug may precipitate out of solution. This is a common issue for hydrophobic compounds.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize solvent effects on your cells or assay.[7] However, a slightly higher DMSO concentration may be necessary to maintain solubility. It is recommended to perform a vehicle control to assess the impact of DMSO on your experiment.
-
Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), in the assay buffer can help to maintain the solubility of this compound.[8] Note that detergents may not be suitable for cell-based assays as they can be cytotoxic.[8]
-
pH Adjustment: The solubility of some compounds can be influenced by pH. While specific data on this compound's pH-dependent solubility is limited, you could empirically test a narrow range of pH values for your final assay buffer to see if it improves solubility.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication of the final solution can help to disperse any initial precipitates and create a more homogenous solution.
Issue 2: Inconsistent results between experiments.
Cause: Inconsistent results can arise from variability in the preparation of the this compound solution, leading to different effective concentrations in the assay.
Solutions:
-
Standardized Protocol: Adhere to a strict, standardized protocol for preparing your this compound solutions for every experiment. This includes using the same source and grade of DMSO, consistent timings for dissolution, and the same dilution method.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions, as the compound may precipitate over time.
-
Stock Solution Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Data Presentation
Table 1: Solubility of this compound in Different Solvents.
| Solvent/Co-solvent System | Solubility | Notes |
| DMSO | 100 mg/mL (187.78 mM) | Ultrasonic assistance may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.69 mM) | Clear solution; ultrasonic assistance needed.[4] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.69 mM) | Clear solution; ultrasonic assistance needed.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 532.53 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
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This compound DMSO stock solution
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the working solutions is consistent across all experimental conditions and is below a level that affects your assay (typically <1%).
-
Use the freshly prepared working solutions immediately in your in vitro assay.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|153537-73-6|COA [dcchemicals.com]
- 6. This compound | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Plevitrexed stability issues in long-term storage
For researchers, scientists, and drug development professionals utilizing Plevitrexed, ensuring its stability throughout long-term storage and experimentation is critical for reproducible and accurate results. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability of this compound.
Disclaimer: Publicly available, in-depth stability studies specifically for this compound are limited. Much of the detailed degradation information presented is based on studies of Pemetrexed, a structurally and functionally similar antifolate compound. This information should be used as a guideline, and it is recommended to perform in-house stability assessments for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
1. Question: My this compound solution has changed color. Is it still usable?
Answer: A change in color, such as yellowing, can be an indicator of chemical degradation, often due to oxidation. It is strongly advised not to use a discolored solution as the presence of degradation products could lead to inaccurate and unreliable experimental outcomes. It is recommended to prepare a fresh solution from a properly stored stock of this compound powder. To minimize oxidation, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the this compound and store the solution under an inert atmosphere.
2. Question: I observed precipitation in my this compound stock solution after thawing. What should I do?
Answer: Precipitation upon thawing can occur due to several factors, including solvent choice, concentration, and storage temperature.
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Initial Steps: Gently warm the solution to room temperature and sonicate for a short period to see if the precipitate redissolves. Visually inspect the solution to ensure it is clear before use.
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If Precipitate Remains: If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solubility limit has been exceeded at the storage temperature. In this case, it is best to discard the solution and prepare a fresh one.
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Preventative Measures: To prevent precipitation, consider storing your this compound stock solution in smaller aliquots to minimize freeze-thaw cycles. Ensure that the storage temperature is appropriate for the solvent used. For instance, some organic solvents can freeze at -20°C, potentially causing the solute to precipitate.
3. Question: My experimental results using this compound are inconsistent. Could this be a stability issue?
Answer: Inconsistent experimental results can certainly be a consequence of this compound degradation. If you suspect stability issues, consider the following:
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Age of Stock Solution: How old is your stock solution? Solutions, especially those in solvents like DMSO, have a limited shelf life. For this compound in DMSO, it is recommended to store at -20°C for no longer than one month or at -80°C for up to six months.[1][2]
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Storage Conditions: Verify that the this compound, both in powder and solution form, has been stored under the recommended conditions (see table below).
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Perform a Quality Control Check: If possible, analyze your this compound solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][3] |
Q2: What are the main degradation pathways for compounds like this compound?
A2: Based on studies of the similar compound Pemetrexed, the primary degradation pathways are oxidation and hydrolysis.[4][5]
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Oxidation: This can lead to the formation of various byproducts, including dimers and ring-opened structures.[5] Forced degradation studies on Pemetrexed have shown that oxidation is a significant degradation route.[4]
-
Hydrolysis: This process can also contribute to the degradation of the molecule, particularly at non-neutral pH.[4]
Q3: How should I prepare this compound stock solutions for optimal stability?
A3: To prepare a stable stock solution, follow these guidelines:
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Use a suitable solvent: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1]
-
Minimize exposure to air: To reduce the risk of oxidation, it is good practice to use a solvent that has been purged with an inert gas (e.g., nitrogen or argon).
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Store properly: As mentioned, store stock solutions in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1][2][3]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.
Q4: Can I store this compound solutions at 4°C?
A4: While this compound powder can be stored at 4°C for up to two years, it is generally not recommended to store solutions for extended periods at this temperature.[1] For solutions in DMSO, storage at 4°C is recommended for a maximum of two weeks.[2] For longer-term storage, freezing at -20°C or -80°C is preferable.
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution over time.
Materials:
-
This compound stock solution
-
Freshly prepared this compound reference solution
-
HPLC-grade solvent (same as the stock solution solvent)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Initial Analysis (T=0):
-
Prepare a fresh this compound solution at the desired concentration to serve as the reference standard.
-
Dilute an aliquot of your stock solution to the same concentration.
-
Inject both the reference and the stock solution samples into the HPLC system.
-
Obtain the chromatograms and record the peak area and retention time of the main this compound peak. Note any additional peaks, which may represent impurities or degradation products.
-
-
Incubation:
-
Store your this compound stock solution under your desired long-term storage conditions (e.g., -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot of the stock solution.
-
-
Analysis at Each Time Point:
-
Allow the aliquot to thaw and reach room temperature.
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Dilute the aliquot to the working concentration.
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Inject the sample into the HPLC system.
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Record the chromatogram.
-
-
Data Analysis:
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Compare the peak area of the this compound peak in the stored samples to the initial (T=0) peak area. A decrease in the peak area suggests degradation.
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Monitor for the appearance or increase in the area of other peaks, which would indicate the formation of degradation products.
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Calculate the percentage of this compound remaining at each time point.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|153537-73-6|COA [dcchemicals.com]
- 4. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baertschiconsulting.com [baertschiconsulting.com]
Technical Support Center: Minimizing Off-Target Effects of ZD9331
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ZD9331. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during in vitro experiments, with a focus on minimizing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ZD9331?
ZD9331 is a rationally designed, water-soluble, quinazoline-based inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, ZD9331 leads to a depletion of dTMP, which in turn causes "thymineless death" in rapidly dividing cancer cells. Unlike some other antifolates, ZD9331 does not require polyglutamation for its activity, which can reduce certain toxicities and overcome some mechanisms of resistance.[3] It is transported into cells primarily via the reduced folate carrier (RFC).[2]
Q2: I'm observing a cellular phenotype that I suspect might be an off-target effect. How can I confirm this?
This is a critical question in drug research. Here are several experimental strategies to differentiate on-target from off-target effects of ZD9331:
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Thymidine Rescue Experiment: This is the most direct method to confirm on-target activity. Since ZD9331's primary target is thymidylate synthase, its cytotoxic effects can be reversed by providing an external source of thymidine, bypassing the need for de novo dTMP synthesis. If the observed phenotype is rescued by the addition of thymidine to the cell culture medium, it is highly likely to be an on-target effect. A dramatic increase in the IC50 value (e.g., >10,000-fold) in the presence of thymidine is a strong indicator of high specificity for TS.[2]
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Washout Experiment: ZD9331 is not polyglutamated, meaning it is not retained within cells for extended periods.[1][2] Therefore, its on-target effects should be reversible upon its removal from the culture medium. If the observed phenotype persists after washing out the compound and replacing it with drug-free medium, it may suggest an off-target effect, potentially involving irreversible binding or a more complex downstream signaling cascade.
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Use a Structurally Unrelated TS Inhibitor: If another well-characterized TS inhibitor with a different chemical structure elicits the same phenotype, it strengthens the evidence that the effect is on-target.
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Cell Lines with Known Resistance Mechanisms: Utilize cell lines with known resistance mechanisms to antifolates, such as those with low expression of the reduced folate carrier (RFC), which is the primary transporter for ZD9331.[2] If your cell line of interest shows a similar lack of response as these resistant lines, it supports an on-target mechanism involving RFC-mediated uptake.
Q3: What are some known off-target effects or toxicities associated with ZD9331?
Clinical trials with ZD9331 have identified several dose-limiting toxicities, which can be considered off-target effects in the context of a whole organism. These primarily include myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicity.[2][4] In some cases, skin toxicity, lethargy, and reversible elevated transaminases have also been observed.[4] While ZD9331 is a highly specific inhibitor of thymidylate synthase, it's important to consider that at higher concentrations, like any small molecule, it may interact with other cellular targets. However, specific off-target enzyme interactions at the molecular level are not extensively documented in publicly available literature.
Q4: How should I determine the optimal concentration of ZD9331 for my experiments to minimize off-target effects?
The key is to use the lowest concentration that elicits the desired on-target effect. A carefully planned dose-response experiment is essential.
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Perform a Dose-Response Curve: Treat your cells with a wide range of ZD9331 concentrations to determine the half-maximal inhibitory concentration (IC50) for cell growth inhibition. This will establish the potency of the compound in your specific cell line.
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Correlate with On-Target Biomarkers: Whenever possible, correlate the phenotypic response with a direct biomarker of TS inhibition. For example, an increase in plasma 2'-deoxyuridine levels is a consistent indicator of TS inhibition in vivo.[4] In vitro, you could measure the intracellular dUMP/dTTP ratio, which is expected to increase upon TS inhibition.
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Stay Within a Reasonable Range: For most human tumor cell lines, the IC50 for ZD9331 is in the range of 5–100 nM.[1] Using concentrations significantly higher than the IC50 for your cell line increases the likelihood of observing off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Cell line instability, inconsistent cell seeding density, or variations in culture conditions. | Ensure you are using a low-passage number of your cell line. Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase during the experiment. Maintain consistent media composition and incubation conditions. |
| ZD9331 shows lower than expected potency in my cell line. | Low expression of the reduced folate carrier (RFC) or high expression of drug efflux pumps. | Verify the expression level of RFC in your cell line. Consider using a cell line known to have high RFC expression as a positive control. To test for efflux pump activity, you can co-incubate with a known efflux pump inhibitor. |
| The observed phenotype is not rescued by thymidine. | This is a strong indication of a potential off-target effect. | Investigate other potential targets. Consider performing a broad-spectrum kinase inhibitor screen if you suspect off-target kinase activity. Use a structurally unrelated TS inhibitor to see if it recapitulates the phenotype. |
| Cell death is observed even after washing out ZD9331. | While ZD9331 is not polyglutamated, prolonged initial exposure might have triggered an irreversible downstream apoptotic cascade. Alternatively, it could indicate an off-target effect. | Shorten the initial drug exposure time in your washout experiment. If the effect persists, this strengthens the possibility of an off-target mechanism. |
Data Presentation
Table 1: In Vitro Cytotoxicity of ZD9331 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| W1L2 | Lymphoblastoid | 7 | [2] |
| General Range | Various Human Tumors | 5 - 100 | [1] |
Table 2: Clinical Dose and Schedule of ZD9331
| Administration Route | Dose | Schedule | Clinical Trial Phase | Reference |
| Intravenous (infusion) | 0.125 mg/m²/day (escalating) | 5-day continuous infusion every 3 weeks | Phase I | [4] |
| Intravenous (infusion) | 130 mg/m² | 30-min infusion on days 1 and 8 of a 21-day cycle | Phase I | [5] |
| Oral | 3 mg/day | Daily for 4 weeks, followed by a 2-week rest | Phase II Recommended |
Experimental Protocols
1. Dose-Response Curve Protocol
This protocol outlines a general method for determining the IC50 of ZD9331 in an adherent cancer cell line using a standard MTT assay.
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Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (typically 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a 10 mM stock solution of ZD9331 in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest ZD9331 dose) and a no-treatment control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared ZD9331 dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the ZD9331 concentration. Use a non-linear regression model to determine the IC50 value.
2. Thymidine Rescue Protocol
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Cell Seeding: Follow the same cell seeding protocol as for the dose-response curve.
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Compound and Thymidine Preparation: Prepare serial dilutions of ZD9331 as described above. For the rescue condition, prepare a parallel set of ZD9331 dilutions in medium supplemented with thymidine (a final concentration of 10-20 µM is typically sufficient).
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Treatment: Treat the cells with the ZD9331 dilutions with and without thymidine.
-
Incubation and Analysis: Follow the same incubation and MTT assay procedure as for the dose-response curve.
-
Data Analysis: Calculate and compare the IC50 values for ZD9331 in the presence and absence of thymidine.
3. Washout Experiment Protocol
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Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates).
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Treatment: Treat cells with ZD9331 at a concentration known to induce a phenotype (e.g., 2-3 times the IC50) for a defined period (e.g., 24 hours).
-
Washout: After the treatment period, remove the drug-containing medium. Wash the cells twice with pre-warmed, drug-free medium.
-
Recovery: Add fresh, drug-free medium to the cells and return them to the incubator.
-
Analysis: At various time points after the washout (e.g., 24, 48, 72 hours), assess the phenotype of interest (e.g., cell viability, apoptosis markers). Compare these results to cells continuously exposed to ZD9331 and to untreated control cells.
Visualizations
Caption: ZD9331's on-target inhibition of thymidylate synthase.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: A general experimental workflow for characterizing ZD9331 effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular pharmacology and in vivo activity of a new anticancer agent, ZD9331: a water-soluble, nonpolyglutamatable, quinazoline-based inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting variability in Plevitrexed experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plevitrexed (also known as ZD9331). Our goal is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (ZD9331) is a potent, orally active, non-polyglutamatable inhibitor of thymidylate synthase (TS).[1] By inhibiting TS, this compound blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, thereby leading to cell death.[2] It is transported into cells via the α-folate receptor and the reduced folate carrier (RFC).[1]
Q2: We are observing significant variability in this compound's cytotoxic effect between different cancer cell lines. What could be the cause?
A2: Variability in cytotoxicity is common and can be attributed to several factors:
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Expression levels of Thymidylate Synthase (TS): Higher levels of TS, the target enzyme of this compound, can lead to resistance.
-
Cellular Uptake Efficiency: The expression levels of the α-folate receptor and the reduced folate carrier (RFC) can vary significantly between cell lines, affecting the intracellular concentration of this compound.[1]
-
Cellular Metabolism: Differences in cellular metabolism and the activity of drug efflux pumps can also contribute to variable responses.
Q3: We've noticed inter-patient variability in clinical trial results with this compound. What are the known contributing factors?
A3: Phase I clinical trials of this compound (ZD9331) have reported inter-patient variability, particularly in myelosuppression.[3] Factors that may contribute to this include:
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Renal Function: Patients with impaired renal function may experience greater toxicity, especially myelosuppression, although this has not been directly linked to alterations in plasma pharmacokinetics.[3] Dose adjustments may be necessary for this patient population.[3][4]
-
Pharmacokinetics: The plasma clearance of this compound can be dose-dependent and show non-linear pharmacokinetics.[5]
-
Individual Patient Metabolism: As with many therapeutics, individual differences in drug metabolism and clearance can lead to variable systemic exposure and, consequently, different efficacy and toxicity profiles.
Troubleshooting Guides
Variability in Cytotoxicity Assay Results
Issue: High variability in IC50 values for this compound in our in vitro cytotoxicity assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for accurate and consistent cell seeding. |
| Variation in Drug Exposure Time | Standardize the incubation time for this compound exposure. A 72-hour incubation is a common starting point, but this should be optimized and kept consistent for your specific cell line and experimental goals. |
| Different Assay Endpoints | Be aware that different cytotoxicity assays (e.g., MTT, XTT, neutral red) measure different cellular parameters (metabolic activity, lysosomal integrity, etc.). Results may not be directly comparable. Choose an assay that best reflects the biological question and use it consistently. |
| Folate Concentration in Media | This compound's activity can be influenced by the concentration of folates in the cell culture medium, as it competes for the same cellular uptake transporters. Use a standardized medium with a known folate concentration for all experiments. |
| Cell Line Authenticity and Passage Number | Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
Inconsistent Results in Cellular Uptake Assays
Issue: Difficulty in obtaining reproducible data for this compound cellular uptake.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variable Expression of Folate Receptors | The expression of the α-folate receptor and the reduced folate carrier (RFC) can fluctuate with cell culture conditions and passage number. Monitor the expression of these transporters in your cell lines. |
| Competition with Media Components | Folates and other components in the cell culture medium can compete with this compound for uptake. Consider performing uptake assays in a folate-depleted medium for a defined period before and during the experiment. |
| Inadequate Washing Steps | Incomplete removal of extracellular this compound can lead to artificially high uptake measurements. Optimize and standardize your cell washing protocol to ensure all extracellular drug is removed before cell lysis and analysis. |
| Incorrect Incubation Time or Temperature | Cellular transport is an active process that is sensitive to time and temperature. Ensure that incubation times and temperatures are precisely controlled and consistent across all experiments. |
Variability in Thymidylate Synthase (TS) Inhibition Assays
Issue: Inconsistent measurement of this compound-mediated TS inhibition.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Substrate and Cofactor Instability | The substrate (dUMP) and cofactor (5,10-methylenetetrahydrofolate) for the TS reaction can be unstable. Prepare these reagents fresh and store them appropriately. |
| Variability in Cell Lysate Preparation | The method of cell lysis and the protein concentration of the lysate can affect enzyme activity. Use a standardized lysis protocol and ensure that the protein concentration is consistent across all samples. |
| Assay Conditions | The pH, temperature, and incubation time of the enzyme reaction are critical. Optimize these parameters for your specific experimental setup and maintain consistency. |
| Indirect Measurement of Inhibition | Some assays measure the downstream effects of TS inhibition, such as changes in nucleotide pools. These can be influenced by other metabolic pathways. Consider using a direct enzyme activity assay for more precise measurements. |
Data Presentation
Summary of this compound (ZD9331) Pharmacokinetics from a Phase I Clinical Trial
| Parameter | Value | Reference |
| Dose-Limiting Toxicities | Thrombocytopenia, Neutropenia | [4][5] |
| Maximum Tolerated Dose (5-day continuous infusion) | 6 mg/m²/day | [5] |
| Recommended Phase II Dose (oral, 28 days) | 3 mg/day | [4] |
| Plasma Clearance | Dose-dependent, predominantly renal | [5] |
| Effect of Renal Impairment | Increased incidence of myelosuppression | [3] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Cellular Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with a pre-warmed, folate-free buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells in this buffer for 30 minutes at 37°C.
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Drug Incubation: Add this compound (at the desired concentration) to the wells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Stopping Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Quantify the intracellular concentration of this compound using a validated analytical method, such as LC-MS/MS. Normalize the this compound concentration to the total protein content of the cell lysate.
Protocol: Thymidylate Synthase (TS) Inhibition Assay (In Situ)
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).
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Radiolabeling: Add [5-³H]deoxyuridine to the cell culture medium and incubate for 1-2 hours.
-
Sample Collection: Collect aliquots of the culture medium at different time points.
-
Separation of Tritiated Water: Separate the tritiated water (³H₂O), which is released during the TS-catalyzed conversion of dUMP to dTMP, from the radiolabeled substrate using a charcoal-based separation method.
-
Scintillation Counting: Measure the radioactivity of the aqueous fraction using a liquid scintillation counter.
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Data Analysis: The amount of tritium released is proportional to the TS activity. Compare the activity in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition.
Mandatory Visualizations
Caption: this compound cellular uptake and mechanism of action.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Effects of impaired renal function on the pharmacokinetics and toxicity of i.v. ZD9331, a novel non-polyglutamated thymidylate synthase inhibitor, in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies. | Semantic Scholar [semanticscholar.org]
Optimizing Plevitrexed Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Plevitrexed concentration for in vitro cytotoxicity assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in an accessible format to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of thymidylate synthase (TS).[1] By binding to the folate receptor, it is transported into the cell where it inhibits TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] This inhibition ultimately leads to the disruption of DNA synthesis and apoptosis (programmed cell death) in cancer cells.[2] this compound is classified as a non-polyglutamatable, antifolate quinazoline derivative.[2]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: The optimal concentration of this compound can vary significantly depending on the cell line being tested.[3] It is recommended to perform a preliminary dose-response experiment using a broad range of concentrations, typically from 0.1 nM to 50 µM, to determine the approximate IC50 value (the concentration that inhibits 50% of cell growth).[4]
Q3: How should I prepare this compound for use in cell culture?
A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[1] For cell-based assays, this stock solution is then further diluted in the appropriate cell culture medium to achieve the desired final concentrations.[4] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. A solvent-only control should always be included in your experiments.[5]
Q4: Why am I seeing different IC50 values for this compound across different cell lines?
A4: It is very common for a drug to exhibit different IC50 values in different cell lines.[3] This variability can be attributed to several factors, including:
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Cell-specific response: Each cell line has a unique biological and genetic profile.[3]
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Expression levels of target enzymes: Variations in the expression of thymidylate synthase can affect sensitivity to this compound.[4][6]
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Drug uptake and efflux: Differences in the expression of drug transporters can alter the intracellular concentration of this compound.[1]
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Cell doubling time: Rapidly dividing cells may be more sensitive to drugs that target DNA synthesis.[4]
Q5: How long should I expose the cells to this compound?
A5: The duration of drug exposure can influence the cytotoxic effect. A common incubation time for cytotoxicity assays is 72 hours.[4] However, the optimal time may vary, and it is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific cell line and experimental goals.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, Pipetting errors, Edge effects. | - Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Fill outer wells with sterile PBS or media without cells to minimize evaporation.[8] |
| No cytotoxic effect observed | Incorrect drug concentration range, Cell line resistance, Compound precipitation. | - Perform a wide-range dose-finding experiment.- Screen cell lines for target expression.- Visually inspect for precipitate and prepare fresh drug dilutions.[8] |
| Unexpected dose-response curve (e.g., non-sigmoidal) | Compound interference with the assay, Cellular stress response. | - Run a control with the drug in cell-free media to check for assay interference.- Correlate assay results with direct cell counting or imaging.[8] |
| High background signal in the assay | High cell density, Contamination, Media components. | - Optimize cell seeding density.- Regularly check for and address any cell culture contamination.- Test media components for interference with the assay.[9] |
Quantitative Data Summary
The IC50 of this compound can differ significantly based on the cancer cell line. Below is a table with representative IC50 values for the related antifolate drug, Pemetrexed, to illustrate this variability. Researchers should determine the specific IC50 for their cell line of interest.
| Cell Line | Cancer Type | Pemetrexed IC50 |
| SNU-601 | Gastric Cancer | 17 nM[4] |
| SNU-16 | Gastric Cancer | 36 nM[4] |
| SNU-1 | Gastric Cancer | 36 nM[4] |
| SNU-484 | Gastric Cancer | > 36 nM[4] |
| SNU-638 | Gastric Cancer | > 36 nM[4] |
| SNU-668 | Gastric Cancer | > 36 nM[4] |
| SNU-5 | Gastric Cancer | 10.7 µM[4] |
| SNU-620 | Gastric Cancer | > 50 µM[4] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: this compound's mechanism of action via thymidylate synthase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Plevitrexed-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plevitrexed (also known as ZD9331 or BGC 9331) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. This compound is transported into cells via the α-folate receptor and the reduced folate carrier.[1] Unlike some other antifolates, this compound is a non-polyglutamatable inhibitor, which may reduce its retention in normal tissues and potentially lessen certain toxicities.
Q2: What are the predicted and observed toxicities of this compound in animal models?
Preclinical studies in animal models have predicted the following toxicities for this compound:
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Myelosuppression: This is a common toxicity and includes neutropenia (low neutrophils) and thrombocytopenia (low platelets).[2]
-
Gastrointestinal Toxicity: Manifestations can include diarrhea, mucositis, and weight loss.[2]
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Hepatotoxicity: Asymptomatic and reversible increases in liver transaminases have been predicted.[2]
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Nephrotoxicity: Reversible kidney damage was observed in DBA2 mice at a high intravenous dose of 200 mg/kg. However, no renal toxicity was seen at a dose of 50 mg/kg.[3]
Q3: Are there established methods for mitigating this compound-induced toxicity in animal models?
While specific, publicly documented rescue protocols for this compound are scarce, general principles for managing antifolate toxicity may be applicable. For the related drug, pemetrexed, folic acid and vitamin B12 supplementation are standard practice to reduce toxicities. However, the efficacy of this approach for the non-polyglutamatable this compound has not been detailed in the available preclinical literature. Researchers should consider pilot studies to evaluate the utility of such supplementation for their specific animal model and this compound dosing regimen.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of myelosuppression (neutropenia, thrombocytopenia) are observed.
Possible Cause & Solution:
-
Dose-Related Toxicity: Myelosuppression is a known dose-limiting toxicity of this compound.
-
Troubleshooting Step: Review the dosing regimen. Consider a dose reduction in subsequent cohorts based on the severity of the observed toxicity. A dose-response relationship for toxicity should be established in your animal model.
-
Monitoring: Implement regular complete blood counts (CBCs) to monitor the nadir and recovery of neutrophils and platelets.
-
| Parameter | Monitoring Frequency | Actionable Threshold (Example) | Recommended Action |
| Neutrophil Count | Baseline, and 2-3 times per week post-treatment | Grade 3/4 Neutropenia | Consider dose reduction for the next cycle or cohort. |
| Platelet Count | Baseline, and 2-3 times per week post-treatment | Grade 3/4 Thrombocytopenia | Consider dose reduction for the next cycle or cohort. |
Experimental Protocol: Monitoring Myelosuppression
-
Animal Model: Specify the species and strain (e.g., BALB/c mice, Wistar rats).
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Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) via an appropriate method (e.g., tail vein, saphenous vein) at baseline and at predetermined intervals post-Plevitrexed administration.
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Analysis: Analyze blood samples using an automated hematology analyzer calibrated for the specific animal species to obtain complete blood counts, including absolute neutrophil and platelet counts.
-
Data Evaluation: Compare post-treatment counts to baseline values and established institutional guidelines for toxicity grading.
Issue 2: Animals are experiencing significant weight loss and/or diarrhea.
Possible Cause & Solution:
-
Gastrointestinal Toxicity: this compound can induce gastrointestinal mucositis, leading to poor nutrient absorption, diarrhea, and subsequent weight loss.
-
Troubleshooting Step: Ensure animals have easy access to palatable, high-calorie supplemental food and hydration. Anti-diarrheal agents may be considered, but their impact on this compound's pharmacokinetics should be evaluated.
-
Monitoring: Monitor body weight daily. Observe fecal consistency and for signs of dehydration.
-
| Parameter | Monitoring Frequency | Actionable Threshold (Example) | Recommended Action |
| Body Weight | Daily | >15% loss from baseline | Provide nutritional support. Consider dose reduction or treatment holiday. |
| Diarrhea | Daily | Severe, watery diarrhea | Provide supportive care (hydration). Consider dose reduction. |
Issue 3: Elevated liver enzymes are detected in serum biochemistry.
Possible Cause & Solution:
-
Hepatotoxicity: this compound may cause a transient and reversible increase in liver enzymes.
-
Troubleshooting Step: If the elevation is asymptomatic and within a moderate range, continue monitoring. If severe or accompanied by clinical signs of liver dysfunction, consider a dose reduction or interruption.
-
Monitoring: Perform serum biochemistry analysis, including ALT and AST, at baseline and at the end of the study or at regular intervals for longer-term studies.
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| Parameter | Monitoring Frequency | Actionable Threshold (Example) | Recommended Action |
| ALT/AST Levels | Baseline, end of study | > 3x Upper Limit of Normal | Confirm with histopathology. Consider dose modification in future studies. |
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis and inducing apoptosis.
Experimental Workflow for Managing this compound-Induced Toxicity
Caption: A workflow for monitoring and managing this compound-induced toxicity in animal models.
References
Plevitrexed experimental artifacts and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and troubleshooting strategies when working with Plevitrexed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ZD 9331 or BGC 9331) is a potent, orally active inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[1][2] By inhibiting TS, this compound disrupts the synthesis of thymidine, leading to the inhibition of DNA synthesis and subsequent apoptosis in rapidly dividing cells.[2] It is transported into cells via the α-folate receptor and the reduced folate carrier.[1]
Q2: What are the key differences between this compound and other antifolates like Pemetrexed?
While both this compound and Pemetrexed are antifolates, they have different target profiles. This compound is a specific inhibitor of thymidylate synthase.[1] In contrast, Pemetrexed is a multi-targeted antifolate that inhibits not only thymidylate synthase (TS) but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), impacting both pyrimidine and purine synthesis.[3][4][5] this compound is also noted as being a non-polyglutamatable inhibitor.[2]
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture
Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line proliferation assays. What could be the cause?
Possible Causes and Solutions:
-
Cell Culture Media Composition: The concentration of folate and thymidine in your cell culture medium can significantly impact the apparent potency of this compound. High levels of exogenous thymidine can rescue cells from the effects of TS inhibition.
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Recommendation: Use a folate-depleted medium (e.g., RPMI 1640 without folic acid) supplemented with a known, low concentration of folinic acid. Avoid media with high concentrations of thymidine. Standardize the cell culture medium across all experiments.
-
-
Expression Levels of Folate Receptors: The cellular uptake of this compound is dependent on the expression of the α-folate receptor and the reduced folate carrier.[1] Variations in the expression of these transporters between cell lines or even within the same cell line under different conditions can alter intracellular drug concentrations.
-
Recommendation: If possible, quantify the expression of folate receptors (e.g., via qPCR or flow cytometry) in your cell lines to correlate with this compound sensitivity.
-
-
Drug Stability and Storage: this compound stock solutions may degrade over time if not stored correctly.
-
Recommendation: Prepare fresh stock solutions in a suitable solvent like DMSO and store them at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected Cytotoxicity in Control Cells
Question: We are observing some level of cytotoxicity in our non-cancerous control cell lines treated with this compound, which we expected to be less sensitive. Why might this be happening?
Possible Causes and Solutions:
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Proliferation Rate of Control Cells: Even non-cancerous cell lines can have a high proliferation rate in culture, making them susceptible to inhibitors of DNA synthesis.
-
Recommendation: Characterize the doubling time of your control cell lines. Consider using quiescent or slowly dividing cells as a more robust negative control if your experimental design allows.
-
-
Off-Target Effects at High Concentrations: At concentrations significantly above the Ki for thymidylate synthase, this compound may exhibit off-target effects.
-
Recommendation: Perform dose-response experiments over a wide range of concentrations to determine the therapeutic window. Correlate the observed cytotoxicity with the inhibition of thymidylate synthase activity to confirm on-target effects.
-
Issue 3: Assay Interference in Biochemical Assays
Question: We are using a fluorescence-based assay to measure thymidylate synthase activity and are concerned about potential interference from this compound itself. Is this a valid concern?
Possible Causes and Solutions:
-
Compound Autofluorescence: While not commonly reported for this compound, some small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Recommendation: Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure any background fluorescence from the compound.
-
-
Non-specific Reactivity: this compound contains an alkyne group, which can, under certain conditions, undergo reactions that might interfere with assay components.[1]
-
Recommendation: In cases of suspected interference, consider using an alternative assay format, such as a radioactivity-based assay that directly measures the conversion of dUMP to dTMP, which is less prone to chemical interference.
-
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
| Parameter | Value | Reference |
| Target | Thymidylate Synthase (TS) | [1] |
| Ki | 0.44 nM | [1] |
| Cellular Uptake | α-folate receptor, reduced folate carrier | [1] |
| Solvent | Recommended Storage Temperature | Shelf Life |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Plevitrexed
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plevitrexed. The focus is on strategies to enhance its therapeutic index by increasing efficacy and/or decreasing toxicity.
Disclaimer: this compound is a potent thymidylate synthase inhibitor. All experiments should be conducted in accordance with institutional safety guidelines. Much of the detailed preclinical and clinical experience comes from a closely related antifolate, Pemetrexed. While the principles are often transferable, protocols should be carefully adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound and how can it be mitigated?
A1: The primary dose-limiting toxicity of this compound, similar to other antifolates, is hematological toxicity, including neutropenia and thrombocytopenia. Clinical studies with the related drug Pemetrexed have shown that supplementation with vitamin B12 and folic acid can significantly reduce these toxicities. It is hypothesized that this supplementation replenishes folate stores in normal tissues, making them less susceptible to the effects of thymidylate synthase inhibition, while cancer cells, with their higher folate turnover, remain sensitive to the drug.
Q2: My cells are showing resistance to this compound. What are the potential mechanisms?
A2: While this compound is designed to be non-polyglutamatable, which circumvents a common resistance mechanism for other antifolates, resistance can still develop. Based on studies with similar drugs, potential mechanisms include:
-
Increased expression of Thymidylate Synthase (TS): Overexpression of the target enzyme can sequester the drug, reducing its effective concentration at the site of action.
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Decreased expression of folate transporters: this compound is taken up by the α-folate receptor and the reduced folate carrier (RFC). Downregulation of these transporters can limit the intracellular concentration of the drug.
-
Activation of bypass signaling pathways: Cells may develop mechanisms to circumvent the block in thymidylate synthesis.
Q3: Can this compound be used in combination with other therapies to improve its therapeutic index?
A3: Yes, combination therapy is a promising strategy. Preclinical studies with Pemetrexed have shown synergistic effects when combined with other chemotherapeutic agents like gemcitabine and cisplatin. The rationale is to target multiple pathways involved in tumor growth and survival, which can lead to enhanced efficacy and potentially allow for lower, less toxic doses of each agent. Combination with targeted therapies or radiotherapy may also be explored.
Troubleshooting Guides
Issue 1: High variability in in vitro cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency across wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound precipitation | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Prepare fresh drug dilutions for each experiment. |
| Assay interference | Some viability assays can be affected by the chemical properties of the compound. Consider using an orthogonal assay (e.g., crystal violet staining in addition to a metabolic assay like MTT) to confirm results. |
Issue 2: Unexpectedly high toxicity in animal models.
| Possible Cause | Troubleshooting Step |
| Inadequate vitamin supplementation | Ensure that the vitamin B12 and folic acid supplementation protocol is initiated at least 7 days prior to the first this compound dose and is maintained throughout the study. |
| Vehicle-related toxicity | Conduct a pilot study with the vehicle alone to rule out any adverse effects. Ensure proper formulation of this compound as per the recommended protocol. |
| Animal strain sensitivity | Different mouse or rat strains can have varying sensitivities to chemotherapeutic agents. Review the literature for strain-specific toxicity data if available. |
| Incorrect dosing or administration | Double-check all dose calculations and ensure proper administration technique (e.g., intravenous, intraperitoneal) as per the experimental design. |
Issue 3: Lack of efficacy in an in vivo tumor model.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing regimen | The dose and schedule may not be optimal for the specific tumor model. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and a dose-response study to evaluate efficacy at different levels. |
| Development of drug resistance | If initial tumor regression is followed by regrowth, consider mechanisms of acquired resistance. Analyze tumor samples for changes in TS expression or folate transporter levels. |
| Poor drug delivery to the tumor | This compound's efficacy depends on its uptake by tumor cells. Consider using tumor models with known high expression of the α-folate receptor or RFC. |
| Tumor model intrinsic resistance | The chosen tumor model may be inherently resistant to antifolate therapy. Test this compound on a panel of cell lines in vitro to select a sensitive model for in vivo studies. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Pemetrexed in Various Cancer Cell Lines
Note: this compound-specific IC50 data is limited in the public domain. The following data for the structurally and mechanistically similar drug, Pemetrexed, can be used as a reference to select appropriate cell lines for this compound studies. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) |
| MSTO-211H | Malignant Pleural Mesothelioma | 31.8 |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 32.3 |
| MSTO-211H_R (Pemetrexed-resistant) | Malignant Pleural Mesothelioma | 413.6 |
| TCC-MESO-2_R (Pemetrexed-resistant) | Malignant Pleural Mesothelioma | 869.2 |
Table 2: Impact of Vitamin Supplementation on Pemetrexed Toxicity in a Clinical Study
Note: This clinical data for Pemetrexed highlights the potential for vitamin supplementation to reduce toxicity, a strategy that is highly likely to be beneficial for this compound.
| Adverse Event (Grade 3/4) | Pemetrexed Alone | Pemetrexed + Folic Acid & Vitamin B12 |
| Neutropenia | 38% | 23% |
| Thrombocytopenia | 13% | 5% |
| Anemia | 6% | 4% |
| Febrile Neutropenia | 13% | 2% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve a range of final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®, or crystal violet) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Preclinical In Vivo Efficacy Study with Vitamin Supplementation
-
Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of a this compound-sensitive cancer cell line.
-
Vitamin Supplementation:
-
Seven days before the first this compound dose, begin daily oral gavage of folic acid (e.g., 1 mg/kg).
-
Seven days before the first this compound dose, administer a single intramuscular injection of vitamin B12 (e.g., 1000 µg/kg). Repeat the vitamin B12 injection every 21 days.
-
-
This compound Formulation: Prepare this compound for in vivo administration by dissolving it in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle control
-
This compound alone
-
Vitamins alone
-
This compound + Vitamins
-
-
Dosing: Administer this compound at a predetermined dose and schedule (e.g., intravenously or intraperitoneally, once weekly).
-
Monitoring:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health status.
-
At the end of the study, collect blood for complete blood count (CBC) to assess hematological toxicity.
-
-
Data Analysis: Compare tumor growth inhibition and toxicity profiles between the treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logical relationships.
Addressing batch-to-batch variability of Plevitrexed
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Plevitrexed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZD9331 or BGC9331) is a potent, orally active, and non-polyglutamatable quinazoline antifolate.[1] It functions as a thymidylate synthase (TS) inhibitor with a high affinity (Ki of 0.44 nM), thereby blocking the synthesis of thymidine, a crucial component of DNA.[2] This inhibition of DNA synthesis leads to apoptosis in cancer cells.[1] this compound is transported into cells via the α-folate receptor and the reduced folate carrier.[2]
Q2: How should I properly store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. Once dissolved, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. Protect both the solid compound and its solutions from light.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO. For in vivo experiments, a common vehicle consists of a combination of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of up to 2.5 mg/mL.[2] Always ensure the solution is clear before use; sonication can aid in dissolution.[2]
Q4: What are the potential sources of batch-to-batch variability with this compound?
While specific variability data for this compound is not extensively published, potential sources of batch-to-batch variability for pharmaceutical compounds can include:
-
Purity and Impurities: Variations in the manufacturing process can lead to different impurity profiles between batches.
-
Solubility and Formulation: Minor differences in the physical properties of the compound can affect its solubility and the stability of prepared solutions.
-
Potency: The biological activity of the compound can vary slightly between batches.
-
Handling and Storage: Inconsistent handling and storage conditions after manufacturing can lead to degradation of the compound.
Q5: How can I check the quality of a new batch of this compound?
It is good practice to perform quality control checks on new batches. This can include:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
-
Functional Assays: A cell-based viability assay (e.g., MTT or CellTiter-Glo) using a well-characterized cancer cell line can confirm the potency (IC50) of the new batch.
-
Target Engagement Assays: An in vitro thymidylate synthase (TS) inhibition assay can directly measure the inhibitory activity of the compound.
Troubleshooting Guides
Issue 1: I am observing a decrease in the potency (higher IC50) of this compound in my cell-based assays compared to previous experiments.
-
Question: Could the new batch of this compound be less potent?
-
Answer: Yes, this is a possibility. It is advisable to test the potency of each new batch upon arrival. You can perform a dose-response experiment and compare the IC50 value to that of a previously validated batch.
-
-
Question: How can I confirm the potency of my current this compound stock?
-
Answer: Prepare a fresh dilution series from your stock and test it on a sensitive, well-characterized cell line. If the potency is still low, consider performing an analytical chemistry test like HPLC to check for degradation.
-
-
Question: Could my experimental conditions be affecting the results?
-
Answer: Yes. Ensure that cell passage number, seeding density, and incubation times are consistent. Changes in cell culture media, serum, or supplements can also influence drug sensitivity.
-
Issue 2: My this compound solution appears to have precipitated upon dilution in cell culture media.
-
Question: What could be causing the precipitation?
-
Answer: this compound has limited solubility in aqueous solutions. High concentrations of the compound or the DMSO stock solution can lead to precipitation when diluted in media. The presence of certain salts or proteins in the media can also affect solubility.
-
-
Question: How can I prevent precipitation?
-
Answer: Avoid using a highly concentrated DMSO stock. When diluting, add the this compound solution to the media dropwise while gently vortexing. Pre-warming the media to 37°C may also help. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions.
-
Issue 3: I am seeing inconsistent results between replicate experiments using the same batch of this compound.
-
Question: What are the likely causes of this inconsistency?
-
Answer: Inconsistent results are often due to variations in experimental technique. This can include inaccurate pipetting, uneven cell seeding, or edge effects in multi-well plates.
-
-
Question: How can I improve the reproducibility of my experiments?
-
Answer: Ensure thorough mixing of your this compound dilutions. Use calibrated pipettes and practice good cell culture technique. To mitigate edge effects, avoid using the outer wells of microplates for treatment conditions.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Synonyms | ZD9331, BGC9331 | [2] |
| Mechanism of Action | Thymidylate Synthase (TS) Inhibitor | [2] |
| Ki for TS | 0.44 nM | [2] |
| Cellular Uptake | α-folate receptor, reduced folate carrier | [2] |
| In Vivo Solubility | 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound batch. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity of the this compound batch as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Cell Viability Assay to Determine IC50
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT.
-
Cell Seeding:
-
Seed cancer cells (e.g., L1210 or another sensitive line) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in cell culture media. It is recommended to use a concentration range that will span the expected IC50 value (e.g., from 1 nM to 10 µM).
-
Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for quality control of a new this compound batch.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
Validation & Comparative
Plevitrexed and Pemetrexed: A Comparative Analysis in Non-Small Cell Lung Cancer Cells
For Immediate Release
In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the antifolate agents plevitrexed and pemetrexed have emerged as significant players. Both drugs target the crucial enzyme thymidylate synthase (TS), a key player in DNA synthesis and repair, thereby inhibiting the proliferation of cancer cells. This guide provides a detailed comparison of their mechanisms of action, in vitro efficacy, and impact on cellular processes in NSCLC cells, supported by available experimental data.
Mechanism of Action: A Tale of Two Antifolates
Pemetrexed is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS).[1][2] Its mechanism involves cellular uptake via the reduced folate carrier and subsequent polyglutamylation, a process that traps the drug inside the cell and enhances its inhibitory activity against TS and other enzymes in the folate pathway.[3] This multi-targeted approach disrupts the synthesis of pyrimidines and purines, essential precursors for DNA and RNA synthesis, ultimately leading to cell death.
This compound, on the other hand, is a highly potent and specific inhibitor of thymidylate synthase. While detailed studies on its mechanism in NSCLC cells are less abundant in the public domain, its primary mode of action is understood to be the direct inhibition of TS, leading to the depletion of thymidine triphosphate and subsequent disruption of DNA synthesis.
In Vitro Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's cytotoxic potency. While direct comparative studies are limited, data from various studies on NSCLC cell lines provide insights into their relative efficacy.
| Drug | Cell Line | IC50 (µM) | Exposure Time (h) |
| Pemetrexed | A549 | 1.861 - 4.653 | 48 - 24 |
| Pemetrexed | H1299 | ~3 - 20 (as part of combination) | 72 |
| Pemetrexed | Calu-1 | ~3 - 20 (as part of combination) | 72 |
| Pemetrexed | PC9 | Data not available in provided results | - |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Impact on Cellular Processes
Apoptosis
Both this compound and pemetrexed induce apoptosis, or programmed cell death, in NSCLC cells.
Pemetrexed has been shown to induce apoptosis in A549 and H1299 NSCLC cell lines.[4][5][6][7] The apoptotic process is often associated with an increase in reactive oxygen species (ROS) and is caspase-dependent.[4] Studies have shown that pemetrexed treatment leads to an increase in the percentage of apoptotic cells, with one study reporting 14.4% late apoptotic A549 cells after 24 hours of treatment.[4]
This compound's specific effects on apoptosis in NSCLC cell lines are not as extensively documented in the available literature. However, as a potent TS inhibitor, its mechanism of action is expected to lead to the induction of apoptosis as a consequence of DNA synthesis inhibition.
Cell Cycle Arrest
Disruption of the cell cycle is a hallmark of many chemotherapeutic agents.
Pemetrexed has been observed to induce cell cycle arrest in NSCLC cells, although the specific phase of arrest can vary. Some studies report an S-phase arrest in A549 and H1299 cells, while others have noted a G0/G1-phase arrest.[6] This discrepancy may be due to differences in cell lines and experimental conditions.
The effect of This compound on the cell cycle in NSCLC cells requires further investigation to provide a direct comparison.
Signaling Pathways
The cellular response to this compound and pemetrexed is mediated by complex signaling pathways.
Pemetrexed has been shown to influence several key signaling pathways in NSCLC cells. The EGFR/PI3K/AKT pathway has been implicated in pemetrexed resistance, with inhibition of this pathway potentially sensitizing cells to the drug.[2] The ERK and NFκB pathways have also been shown to be modulated by pemetrexed treatment.[3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of these drugs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: NSCLC cells (e.g., A549, H1299, Calu-1) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or pemetrexed. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: NSCLC cells are treated with this compound or pemetrexed for a defined period.
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: NSCLC cells are treated with the drug, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
To illustrate the key concepts discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of Pemetrexed in NSCLC cells.
Caption: Proposed mechanism of this compound targeting Thymidylate Synthase.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
Both this compound and pemetrexed are effective inhibitors of thymidylate synthase, a critical target in NSCLC therapy. Pemetrexed's multi-targeted approach and the wealth of clinical and preclinical data available provide a comprehensive understanding of its activity. While this compound shows promise as a potent TS inhibitor, further research, particularly direct comparative studies in NSCLC cell lines, is needed to fully elucidate its efficacy and mechanisms relative to pemetrexed. This guide serves as a summary of the current understanding and highlights the need for continued investigation into these important anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. S-EPMC4437388 - Thymidylate Synthase as a Predictive Biomarker for Pemetrexed Response in NSCLC. - OmicsDI [omicsdi.org]
- 3. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced apoptosis by pemetrexed and simvastatin in malignant mesothelioma and lung cancer cells by reactive oxygen species-dependent mitochondrial dysfunction and Bim induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Plevitrexed and Raltitrexed in Cancer Therapy
A detailed comparison of the efficacy, mechanisms, and experimental data of two potent thymidylate synthase inhibitors.
In the landscape of targeted cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of treatment for various solid tumors. This enzyme is critical for the de novo synthesis of thymidine, an essential precursor for DNA replication and repair. Among the armamentarium of TS inhibitors, Plevitrexed (also known as ZD9331) and Raltitrexed (Tomudex®) have emerged as significant players. This guide provides a comprehensive, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both this compound and Raltitrexed are folate analogues that competitively inhibit thymidylate synthase.[1] Their primary mechanism involves binding to the folate-binding site of the TS enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2] This disruption of dTMP synthesis leads to a depletion of the thymidine triphosphate (dTTP) pool, which in turn inhibits DNA synthesis and triggers cell cycle arrest and apoptosis.[2][3]
While both drugs share a common target, their cellular uptake and metabolism differ. Raltitrexed is transported into cells via the reduced folate carrier (RFC) and undergoes extensive polyglutamylation.[4] This process enhances its intracellular retention and inhibitory potency against TS.[4] In contrast, this compound is taken up by both the RFC and the α-folate receptor and is not polyglutamated, which may result in a different spectrum of activity and resistance profiles.
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of this compound and Raltitrexed has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness in inhibiting a specific biological or biochemical function, are summarized below.
| Drug | Cell Line | Cancer Type | IC50 (nM) |
| This compound | L1210 | Murine Leukemia | 24 |
| SNU-601 | Gastric Cancer | 17 | |
| SNU-16 | Gastric Cancer | 36 | |
| SNU-1 | Gastric Cancer | 36 | |
| Raltitrexed | L1210 | Murine Leukemia | 9 |
| HepG2 | Liver Cancer | 78.9 | |
| MGH-U1 | Bladder Cancer | 6.0 |
Note: IC50 values can vary depending on the experimental conditions.
Clinical Efficacy and Patient Outcomes
Clinical trials have provided valuable insights into the efficacy of both this compound and Raltitrexed in treating various cancers. While direct head-to-head clinical trials are limited, comparisons with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) offer a basis for indirect comparison.
This compound in Gastric Cancer
A Phase I/II study of this compound in patients with chemonaïve gastric cancer, administered at 65 mg/m² on days 1 and 8 of a 3-week cycle with vitamin supplementation, showed promising activity.[5] In the initial cohort of 10 patients, one confirmed complete response and one unconfirmed partial response were observed, with three additional patients achieving disease stabilization after two cycles.[5]
Raltitrexed in Colorectal Cancer
Raltitrexed has been more extensively studied in advanced colorectal cancer. A meta-analysis of 11 studies involving 4622 patients comparing raltitrexed-based regimens to 5-FU-based regimens found no significant differences in overall survival or overall response rate.[6] In one large randomized trial, the median survival for patients treated with Raltitrexed was 10.9 months compared to 12.3 months for those treated with 5-FU plus high-dose leucovorin.[7] The objective response rates were comparable at 19% for Raltitrexed and 18% for the 5-FU/leucovorin arm.[7]
Another study in heavily pretreated metastatic colorectal cancer patients combined Raltitrexed with S-1 and bevacizumab, demonstrating a median overall survival of 13.5 months and a median progression-free survival of 4.7 months.[3]
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound or Raltitrexed on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium.[8]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound or Raltitrexed in culture medium and add to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 72 hours).[5]
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][10]
-
Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of this compound or Raltitrexed in a xenograft mouse model.
Protocol:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[12]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).[12]
-
Administer this compound, Raltitrexed, or vehicle control intravenously or intraperitoneally according to the desired dosing schedule.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.[12]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition as a percentage of the control group's tumor growth.
Signaling Pathways and Experimental Workflows
The inhibition of thymidylate synthase by this compound and Raltitrexed initiates a cascade of downstream events culminating in cell death. The following diagrams illustrate these pathways and a typical experimental workflow.
Conclusion
This compound and Raltitrexed are both potent inhibitors of thymidylate synthase with demonstrated clinical activity. While Raltitrexed has a more extensive clinical history, particularly in colorectal cancer, this compound shows promise in gastric cancer. The choice between these agents may depend on the specific cancer type, patient characteristics, and the desired pharmacokinetic profile. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two important anticancer drugs. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop more effective cancer therapies.
References
- 1. Schedule-dependent interaction between raltitrexed and 5-fluorouracil in human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic effects of pemetrexed in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
Validating Plevitrexed Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plevitrexed with alternative thymidylate synthase (TS) inhibitors, focusing on in vivo validation of target engagement. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound (formerly ZD9331) is an orally bioavailable, non-polyglutamatable antifolate that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By binding to the folate receptor on the cell surface, this compound is transported into the cell where it inhibits TS, leading to the depletion of dTMP, inhibition of DNA synthesis, and ultimately, apoptosis in rapidly dividing cancer cells.[1] this compound has been investigated in clinical trials, notably for gastric cancer.[2]
Comparison with Alternative Thymidylate Synthase Inhibitors
This compound's primary competitors in the realm of antifolate TS inhibitors are Pemetrexed and Raltitrexed. The key distinctions between these agents lie in their target specificity and cellular metabolism.
| Feature | This compound | Pemetrexed | Raltitrexed |
| Primary Target | Thymidylate Synthase (TS) | Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), Glycinamide Ribonucleotide Formyltransferase (GARFT) | Thymidylate Synthase (TS) |
| Polyglutamylation | No | Yes | Yes |
| Cellular Uptake | Reduced Folate Carrier (RFC), α-folate receptor (α-FR) | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Folate Receptors | Reduced Folate Carrier (RFC) |
| Clinical Use | Investigational (Gastric Cancer) | Approved (Non-small cell lung cancer, Mesothelioma) | Approved (Colorectal Cancer) |
Pemetrexed (Alimta®) is a multi-targeted antifolate, which provides a broader mechanism of action by inhibiting enzymes involved in both pyrimidine and purine synthesis.[3] This multi-targeted approach may contribute to its efficacy in a wider range of tumors but could also lead to different toxicity profiles compared to the more specific TS inhibition of this compound.
Raltitrexed (Tomudex®) , like this compound, is a specific TS inhibitor. However, a crucial difference is that Raltitrexed is extensively metabolized intracellularly to polyglutamate forms. These polyglutamated derivatives are more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained inhibition of the target.[4] this compound's lack of polyglutamylation means its intracellular concentration and duration of action are more directly related to plasma pharmacokinetics.
In Vivo Validation of Target Engagement
Confirming that a drug engages its intended target in a living organism is a critical step in drug development. For TS inhibitors like this compound, several in vivo methods can be employed to validate target engagement.
Positron Emission Tomography (PET) Imaging with [18F]FLT
Principle: Inhibition of TS by an antifolate drug blocks the de novo synthesis of dTMP. This leads to a compensatory upregulation of the pyrimidine salvage pathway, which increases the uptake of exogenous thymidine. 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a thymidine analog that is taken up by cells via the salvage pathway and trapped intracellularly after phosphorylation by thymidine kinase 1 (TK1). An increase in [18F]FLT uptake, detectable by PET imaging, serves as a non-invasive, quantitative measure of TS inhibition in vivo.[5][6] This phenomenon is often referred to as an "[18F]FLT flare".[5][6]
Experimental Protocol: [18F]FLT-PET Imaging in Tumor Xenografts
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., H460 non-small cell lung cancer cells) to establish tumor xenografts.[5][7] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant system.[7][8]
-
Drug Administration: Once tumors reach a specified volume (e.g., 80-100 mm³), mice are treated with the TS inhibitor.[8]
-
This compound: A sample in vivo dosing regimen could involve oral administration. A stock solution can be prepared in DMSO and then diluted with PEG300, Tween-80, and saline for administration.[2]
-
Pemetrexed: Can be administered intraperitoneally at doses such as 100 mg/kg once a week.[9] For combination studies, Pemetrexed (e.g., 500 mg/m²) can be administered intravenously.[10]
-
Raltitrexed: Can be administered intravenously.
-
-
[18F]FLT-PET Imaging:
-
Baseline Scan: A baseline [18F]FLT-PET scan is performed before drug administration.
-
Post-Treatment Scan: A second scan is conducted at a predetermined time point after drug administration to capture the peak of the flare effect. For Pemetrexed, this has been shown to be around 2 hours post-treatment.[5][6]
-
Procedure: Mice are anesthetized, and [18F]FLT (e.g., 1.9–7.4 MBq) is injected via the tail vein. After an uptake period of approximately 60 minutes, a 10-minute PET scan is acquired.[11]
-
-
Data Analysis: The uptake of [18F]FLT in the tumor is quantified, typically as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV). A significant increase in [18F]FLT uptake in the post-treatment scan compared to the baseline scan indicates successful target engagement.[5]
Pharmacodynamic Biomarker Analysis: Plasma Deoxyuridine (dUrd)
Principle: Inhibition of TS leads to an accumulation of its substrate, deoxyuridine monophosphate (dUMP). This excess dUMP is dephosphorylated to deoxyuridine (dUrd) and released into the bloodstream. Therefore, an elevation in plasma dUrd levels can serve as a systemic pharmacodynamic biomarker of TS inhibition.[12]
Experimental Protocol: Measurement of Plasma dUrd
-
Sample Collection: Blood samples are collected from the animals at baseline (pre-dose) and at various time points after administration of the TS inhibitor. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically deproteinized, often using a protein precipitation agent like acetonitrile.
-
LC-MS/MS Analysis: The concentration of dUrd in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12] This provides high sensitivity and specificity for dUrd measurement.
-
Data Analysis: The change in plasma dUrd concentration from baseline is calculated. A significant increase in plasma dUrd levels post-treatment is indicative of in vivo TS inhibition.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, experimental workflow, and the logical framework for comparing these antifolate drugs.
Conclusion
Validating the in vivo target engagement of this compound is crucial for its clinical development. Non-invasive PET imaging with [18F]FLT and the measurement of plasma dUrd levels are powerful techniques to quantitatively assess the inhibition of thymidylate synthase in preclinical models. This guide provides a framework for designing and interpreting such studies, and for comparing the in vivo activity of this compound with that of its main alternatives, Pemetrexed and Raltitrexed. The choice between these agents in a clinical setting will depend on a variety of factors including the tumor type, the expression levels of the target enzymes and transporters, and the individual patient's metabolic profile. Further head-to-head in vivo studies directly comparing the target engagement of these three drugs would be highly valuable to the oncology research community.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thymidylate Synthase Inhibitors [ebrary.net]
- 4. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early detection of thymidylate synthase resistance in non-small cell lung cancer with FLT-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 10. Alimta, Pemfexy (pemetrexed) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Reproducibility of 3′-Deoxy-3′-18F-Fluorothymidine MicroPET Studies in Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma deoxyuridine as a surrogate marker for toxicity and early clinical response in patients with metastatic colorectal cancer after 5-FU-based therapy in combination with arfolitixorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of Plevitrexed with other chemotherapeutics
Plevitrexed (ZD9331/BGC9331), a potent, non-polyglutamatable thymidylate synthase (TS) inhibitor, has shown promise in enhancing the efficacy of traditional chemotherapeutic agents, particularly platinum-based compounds like cisplatin and carboplatin. Clinical studies have demonstrated that combining this compound with these agents is not only feasible and tolerable but also shows encouraging anti-tumor activity in heavily pretreated patient populations. This guide provides a comparative overview of this compound's synergistic effects, supported by available clinical data and the scientific rationale for its combination.
Mechanism of Action and Rationale for Synergy
This compound exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. By depleting the intracellular pool of thymidine, this compound disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.
The rationale for combining this compound with platinum-based agents like cisplatin and carboplatin is rooted in their complementary mechanisms of action and non-overlapping toxicities. Platinum agents cause cancer cell death by forming DNA adducts, which interfere with DNA replication and transcription. It is hypothesized that by inhibiting DNA repair pathways through thymidine depletion, this compound enhances the cytotoxicity of the DNA damage induced by platinum agents. This synergistic interaction can potentially lead to improved treatment outcomes and overcome mechanisms of drug resistance.
Clinical Evidence of Synergistic Effects
Phase I clinical trials have provided the primary evidence for the synergistic potential of this compound in combination with platinum-based chemotherapy. These studies have established safe and effective dosing regimens and have observed anti-tumor activity in patients with advanced solid tumors.
This compound in Combination with Cisplatin
A Phase I clinical trial investigated the safety and efficacy of this compound (ZD9331) in combination with cisplatin in patients with refractory solid tumors. The study established a well-tolerated dose and reported preliminary anti-tumor activity.[1]
Table 1: Clinical Trial Data for this compound and Cisplatin Combination Therapy [1]
| Parameter | Details |
| Study Phase | Phase I |
| Patient Population | Refractory solid malignancies |
| Treatment Regimen | This compound (100 or 130 mg/m²) on days 1 and 8; Cisplatin (50 or 75 mg/m²) on day 1 of a 21-day cycle |
| Maximum Tolerated Dose (MTD) | This compound 130 mg/m² and Cisplatin 50 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, neutropenia, fatigue, nausea, vomiting, and stomatitis |
| Anti-Tumor Activity | 2 partial responses (mesothelioma, head and neck cancer) and 6 stable diseases among 15 evaluable patients |
This compound in Combination with Carboplatin
In another Phase I study, this compound (BGC9331) was combined with carboplatin in patients with relapsed gynecological malignancies. The combination was found to be well-tolerated with evidence of anti-tumor activity in this platinum-pretreated population.[2][3] The rationale for this combination was supported by the sensitivity of human ovarian tumor cell lines to this compound and its non-cross resistance with platinum drugs.[3][4]
Table 2: Clinical Trial Data for this compound and Carboplatin Combination Therapy [2][3]
| Parameter | Details |
| Study Phase | Phase I |
| Patient Population | Platinum-sensitive relapsed gynecological malignancies |
| Treatment Regimen | Carboplatin (AUC5) on day 1; this compound (dose escalation from 40 to 100 mg/m²) on days 1 and 8 of a 21-day cycle |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia and grade 4 fatigue at the 100 mg/m² dose level of this compound |
| Anti-Tumor Activity | 4 out of 14 patients showed anti-tumor activity |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of single agents and their combination.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound alone, the other chemotherapeutic agent (e.g., cisplatin) alone, and a combination of both drugs at fixed or variable ratios.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (concentration that inhibits 50% of cell growth) for each agent and the combination is determined. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and platinum agents likely involves the convergence of their effects on DNA synthesis and repair. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating synergy.
Caption: Proposed mechanism of synergy between this compound and platinum agents.
Caption: General experimental workflow for assessing synergistic effects.
Conclusion
The available clinical data suggests that this compound, in combination with platinum-based chemotherapeutics, is a promising strategy for the treatment of various solid tumors. The combination is generally well-tolerated and has demonstrated anti-tumor activity in patients who have been previously treated with other therapies. While detailed preclinical studies quantifying the synergistic effects are not widely published, the underlying biological rationale for this combination is strong. Further research, particularly preclinical studies to elucidate the precise mechanisms of synergy and to identify predictive biomarkers, will be crucial for optimizing the clinical application of this compound-based combination therapies.
References
- 1. Phase I trial of the antifolate ZD9331 in combination with cisplatin in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic and pharmacodynamic study of BGC9331 and carboplatin in relapsed gynaecological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic and pharmacodynamic study of BGC9331 and carboplatin in relapsed gynaecological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ZD9331 and Other Thymidylate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ZD9331 (plevitrexed), a nonpolyglutamatable thymidylate synthase (TS) inhibitor, with other key TS inhibitors: raltitrexed, pemetrexed, and 5-fluorouracil (5-FU). This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Executive Summary
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Its inhibition leads to "thymineless death" in rapidly dividing cancer cells, making it a well-established target for cancer chemotherapy.[2] This guide evaluates four key TS inhibitors, highlighting their distinct mechanisms, cellular transport, and metabolic fates, which ultimately influence their efficacy and toxicity profiles.
ZD9331 was rationally designed as a third-generation TS inhibitor that, unlike raltitrexed and pemetrexed, does not require polyglutamation for its activity.[3] This was intended to overcome resistance mechanisms associated with reduced folylpolyglutamate synthetase (FPGS) activity and potentially reduce toxicities linked to polyglutamate accumulation in normal tissues.[3] Raltitrexed and pemetrexed are folate analogs that undergo intracellular polyglutamation, enhancing their inhibitory potency and cellular retention.[2] 5-FU, a prodrug, is converted to fluorodeoxyuridine monophosphate (FdUMP), which then inhibits TS.[4]
This comparison synthesizes available preclinical and clinical data to provide a clear overview of the relative strengths and weaknesses of these agents.
Data Presentation: Comparative Performance of TS Inhibitors
The following tables summarize key quantitative data for ZD9331, raltitrexed, pemetrexed, and 5-fluorouracil. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of TS Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | ZD9331 (nM) | Raltitrexed (nM) | Pemetrexed (nM) | 5-Fluorouracil (µM) |
| L1210 | Murine Leukemia | - | 9[1] | - | - |
| W1L2 | Human Lymphoblastoid | 7[5] | - | - | - |
| H460 | Non-Small Cell Lung | - | - | 100[6] | - |
| H1299 | Non-Small Cell Lung | - | - | - | - |
| SW480 | Colorectal Cancer | - | - | - | - |
| HT29 | Colorectal Cancer | - | - | - | 10.10[7] |
| HCT116 | Colorectal Cancer | - | - | - | 12.69[7] |
| HepG2 | Liver Cancer | - | - | - | - |
Note: IC50 values are highly dependent on the assay conditions and cell line. The data above is a compilation from multiple sources and is intended for illustrative purposes.
Table 2: Key Pharmacokinetic Parameters
| Parameter | ZD9331 | Raltitrexed | Pemetrexed | 5-Fluorouracil |
| Cellular Uptake | Reduced Folate Carrier (RFC), α-folate receptor[3] | Reduced Folate Carrier (RFC)[2] | Reduced Folate Carrier (RFC) | Facilitated transport (uracil mechanism) |
| Polyglutamation | No[3] | Yes[2] | Yes | No |
| Primary Target(s) | Thymidylate Synthase[3] | Thymidylate Synthase[2] | Thymidylate Synthase, DHFR, GARFT | Thymidylate Synthase |
| Elimination | Primarily renal[8] | - | Renal | Hepatic (Catabolism by DPD) |
Table 3: Comparative Clinical Efficacy and Toxicity
| Parameter | ZD9331 | Raltitrexed | Pemetrexed | 5-Fluorouracil |
| Approved Indications | None (development halted) | Colorectal Cancer, Malignant Mesothelioma[1] | Non-Small Cell Lung Cancer, Mesothelioma | Colorectal, Breast, Head and Neck, Gastric Cancers |
| Dose-Limiting Toxicities | Thrombocytopenia, Neutropenia[8] | Myelosuppression, Diarrhea, Mucositis[9] | Myelosuppression, Mucositis[9] | Myelosuppression, Diarrhea, Mucositis, Cardiotoxicity[10] |
| Reported Response Rates (Advanced Colorectal Cancer) | Partial response (4.5%) in third-line treatment[11] | 14.3-19.3% (similar to 5-FU/LV)[9] | - | 15.2-18.1% (with Leucovorin)[9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all four inhibitors is the disruption of dTMP synthesis through the inhibition of thymidylate synthase. However, their specific interactions with the enzyme and downstream cellular consequences vary.
Thymidylate Synthase Inhibition and Downstream Effects
Cellular Uptake and Metabolism of TS Inhibitors
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of TS inhibitors.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the TS inhibitor (e.g., ZD9331, raltitrexed, pemetrexed, or 5-FU) for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of TS inhibitors in a xenograft mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the TS inhibitors (ZD9331, raltitrexed, pemetrexed, or 5-FU) and a vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage) and dose level.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the antitumor effect.
Conclusion
This guide provides a comparative overview of ZD9331 and other prominent TS inhibitors. ZD9331's unique characteristic of not requiring polyglutamation offered a potential advantage in overcoming certain resistance mechanisms.[3] However, its clinical development was halted, and it did not receive regulatory approval. In contrast, raltitrexed, pemetrexed, and 5-FU have established roles in cancer therapy, each with a distinct profile of efficacy, toxicity, and clinical application.
For researchers, the data and protocols presented here offer a foundation for further investigation into the nuances of TS inhibition and the development of novel anticancer agents. The provided diagrams serve as a visual aid to understand the complex signaling pathways involved. Future research may focus on identifying predictive biomarkers to personalize therapy with TS inhibitors and on developing combination strategies to enhance their therapeutic index.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 3. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Clinical Outcomes: Plevitrexed vs. Standard of Care in Gastrointestinal Cancers
A comprehensive comparison of the clinical trial outcomes for the investigational drug Plevitrexed against the established standard of care for advanced gastric and colorectal cancers is not feasible at this time due to a lack of publicly available data from direct, comparative clinical trials.
This compound (also known as ZD9331 and BGC9331) is an antifolate drug that acts as a thymidylate synthase inhibitor, a mechanism targeted by other chemotherapeutic agents.[1][2] Investigational studies for this compound have been conducted in several solid tumors, including gastric and colorectal cancer, with the drug reaching Phase II in clinical development.[1] However, detailed results from these trials, particularly those with comparator arms against standard chemotherapy regimens, are not widely published in peer-reviewed literature or publicly accessible trial registries.
One available abstract from a Phase I/II study of this compound in gastric cancer provides a glimpse into its early clinical development. This study explored the use of this compound with nutritional vitamin supplementation. While it reported some preliminary anti-tumor activity and safety data, it was not designed to provide a direct comparison against a standard of care regimen. Without data from larger, randomized controlled trials, any quantitative comparison of efficacy and safety between this compound and established treatments would be speculative.
Standard of Care for Advanced Gastric and Colorectal Cancer
In the absence of comparative data for this compound, this guide provides an overview of the established first-line standard of care for advanced or metastatic gastric and colorectal cancers. The most common chemotherapy backbones for these diseases are the FOLFOX and FOLFIRI regimens.[3][4]
The FOLFOX regimen consists of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin. The FOLFIRI regimen is similar, replacing oxaliplatin with irinotecan.[5][6][7] These regimens are often used in combination with targeted therapies, such as bevacizumab (an anti-VEGF antibody) or, in the case of RAS wild-type colorectal cancer, anti-EGFR antibodies like cetuximab or panitumumab.[3] For HER2-positive gastric cancer, the anti-HER2 antibody trastuzumab is added to chemotherapy.[8]
Efficacy and Safety of Standard of Care Regimens
The following table summarizes typical efficacy and safety outcomes for FOLFOX and FOLFIRI in advanced colorectal and gastric cancer, based on data from various clinical trials. It is important to note that outcomes can vary based on patient population, cancer type, line of therapy, and the addition of targeted agents.
| Outcome Metric | FOLFOX (Advanced Colorectal Cancer) | FOLFIRI (Advanced Colorectal Cancer) | FOLFOX (Advanced Gastric Cancer) |
| Median Overall Survival (OS) | Approximately 17-23 months[4] | Approximately 17-23 months[4] | Approximately 12-13 months[9][10] |
| Median Progression-Free Survival (PFS) | Varies, often in the range of 8-10 months | Varies, often in the range of 8-10 months | Approximately 6 months[10] |
| Objective Response Rate (ORR) | 30-50% | 30-50% | Approximately 40%[9] |
| Common Grade 3/4 Adverse Events | Neutropenia, neuropathy, diarrhea, nausea/vomiting[5][6] | Neutropenia, diarrhea, nausea/vomiting[5][7] | Neutropenia, nausea/vomiting, neuropathy[9] |
Experimental Protocols for Standard of Care Clinical Trials
Clinical trials evaluating systemic therapies for advanced gastric and colorectal cancer typically adhere to the following general protocol:
-
Patient Population: Patients with histologically confirmed, unresectable, locally advanced or metastatic adenocarcinoma of the stomach, gastroesophageal junction, or colorectum. Key inclusion criteria often include measurable disease according to RECIST criteria, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ function.
-
Study Design: Phase III trials are typically randomized, controlled studies. Patients are randomly assigned to receive the investigational agent or the standard of care. The primary endpoint is often overall survival or progression-free survival.
-
Treatment Regimens:
-
FOLFOX: Typically administered as oxaliplatin (e.g., 85 mg/m²) and leucovorin (e.g., 400 mg/m²) as intravenous infusions, followed by a 5-fluorouracil bolus (e.g., 400 mg/m²) and a 46-hour continuous infusion of 5-fluorouracil (e.g., 2400 mg/m²), repeated every two weeks.[11][12]
-
FOLFIRI: Typically administered as irinotecan (e.g., 180 mg/m²) and leucovorin (e.g., 400 mg/m²) as intravenous infusions, followed by a 5-fluorouracil bolus (e.g., 400 mg/m²) and a 46-hour continuous infusion of 5-fluorouracil (e.g., 2400 mg/m²), repeated every two weeks.[13][14]
-
-
Assessments: Tumor response is typically assessed every 8-12 weeks using imaging (e.g., CT or MRI). Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Mechanism of Action: Thymidylate Synthase Inhibition
This compound, like 5-fluorouracil (an active component of FOLFOX and FOLFIRI), is a thymidylate synthase inhibitor.[1] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By inhibiting thymidylate synthase, these drugs disrupt DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.
Caption: Mechanism of this compound as a thymidylate synthase inhibitor.
References
- 1. This compound | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Standard Treatment for Stage 4 Colorectal Cancer: Traditional Management with Surgery, Radiation, and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOLFOX and FOLFIRI use in Stage IV Colon Cancer: Analysis of SEER-Medicare Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOLFOX chemotherapy: Side effects, regimen, and success rate [medicalnewstoday.com]
- 7. drugs.com [drugs.com]
- 8. Chemotherapy for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [FOLFOX regimen in the patients with locally advanced or metastatic gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-crt.org [e-crt.org]
- 11. Modified FOLFOX-6 chemotherapy in advanced gastric cancer: Results of phase II study and comprehensive analysis of polymorphisms as a predictive and prognostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1731-Gastric and gastroesophageal metastatic FOLFOX6 (modified) | eviQ [eviq.org.au]
- 13. uhs.nhs.uk [uhs.nhs.uk]
- 14. hse.ie [hse.ie]
Navigating Antifolate Resistance: A Comparative Analysis of Plevitrexed and Other Folate Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antifolate drugs is critical for the strategic development of next-generation cancer therapeutics. This guide provides a comparative analysis of Plevitrexed's performance against other antifolates in the context of acquired resistance, supported by experimental data and detailed methodologies.
This compound (also known as ZD9331) is a potent, orally active inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[1] It enters cells via the reduced folate carrier (RFC) and the α-folate receptor.[1] Resistance to antifolates is a significant clinical challenge, often arising from mechanisms such as overexpression of the target enzyme, impaired drug transport into the cell, or decreased drug retention due to deficient polyglutamylation. This guide examines the cross-resistance profiles of this compound and other widely used antifolates, including Pemetrexed and Methotrexate, in cell lines with defined resistance mechanisms.
Quantitative Comparison of Antifolate Activity in Resistant Cell Lines
The following tables summarize the in vitro cytotoxicity of this compound and other antifolates against various cancer cell lines, including those with acquired resistance to specific agents. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: Cross-Resistance in Pemetrexed-Resistant Human Small Cell Lung Cancer Cell Lines
| Cell Line | Resistance Mechanism | Pemetrexed IC50 (µM) | Methotrexate IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |
| PC6 (Parental) | - | 0.1 | 0.02 | 1.5 |
| PC6/MTA-0.4 | ↓ RFC expression | 0.5 | 0.08 | 3.2 |
| PC6/MTA-1.6 | ↑ TS expression, ↓ FPGS expression | 2.3 | 0.15 | 5.8 |
| PC6/MTA-4.0 | ↑↑ TS gene amplification | 43.8 | 0.3 | 8.1 |
Data sourced from a study on acquired resistance to Pemetrexed in lung cancer cell lines.[2]
Table 2: Cross-Resistance in Pemetrexed-Resistant Murine Leukemia Cell Line
| Cell Line | Resistance Mechanism | Pemetrexed IC50 (nM) | this compound (ZD9331) IC50 (nM) | Methotrexate IC50 (nM) | Raltitrexed (ZD1694) IC50 (nM) | |---|---|---|---|---| | L1210 (Parental) | - | 4.0 | 76 | 8.0 | 2.5 | | MTA-13 | ↓ RFC and ↓ FPGS expression | 34 | 76 | 22 | 2.5 |
This data highlights a cell line with acquired resistance to Pemetrexed, showing cross-resistance to Methotrexate but not to this compound or Raltitrexed.[3]
Table 3: Activity of this compound in Murine Leukemia Cell Lines
| Cell Line | This compound (ZD9331) IC50 (µM) |
| L1210 | 0.024 |
| L1210/1565 | 1.3 |
| L1210/RD1694 | 0.076 |
IC50 values for this compound in different L1210 cell lines. The specific resistance mechanisms for L1210/1565 and L1210/RD1694 are not fully detailed in the available literature.[1]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
Establishment of Resistant Cell Lines (Example: Pemetrexed-Resistant PC6 Lines)
Pemetrexed-resistant human small cell lung cancer cell lines (PC6/MTA-0.4, PC6/MTA-1.6, and PC6/MTA-4.0) were established by continuous exposure of the parental PC6 cell line to stepwise increasing concentrations of Pemetrexed. The parental PC6 cells were initially cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells were then exposed to gradually increasing concentrations of Pemetrexed over several months until stable resistant clones were selected and maintained in media containing the respective final concentration of Pemetrexed.[2]
Cytotoxicity Assay
The cytotoxic activity of the antifolates was determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the antifolate drugs. Control wells received medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals. The absorbance was then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values were converted to percentage of cell viability relative to the untreated control. The IC50 values were calculated by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of antifolates.
Caption: Key pathways in antifolate action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased expression of the reduced folate carrier and folypolyglutamate synthetase is the basis for acquired resistance to the pemetrexed antifolate (LY231514) in an L1210 murine leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Plevitrexed Sensitivity: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Plevitrexed (pemetrexed), a multi-targeted antifolate, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and mesothelioma. However, patient response to pemetrexed is variable, highlighting the critical need for predictive biomarkers to guide patient selection and optimize treatment strategies. This guide provides a comprehensive comparison of biomarkers for predicting pemetrexed sensitivity, alongside a review of alternative antifolate drugs and their respective predictive markers. Experimental data is presented in structured tables, and detailed methodologies for key assays are provided to facilitate replication and further research.
Key Biomarkers for Pemetrexed Sensitivity
The primary mechanism of action for pemetrexed involves the inhibition of several key enzymes in the folate pathway, most notably thymidylate synthase (TS). Consequently, the expression and activity of proteins within this pathway are central to predicting tumor sensitivity.
Thymidylate Synthase (TS): The Preeminent Biomarker
Thymidylate synthase (TS), encoded by the TYMS gene, is the most extensively studied biomarker for pemetrexed sensitivity. High levels of TS expression have been consistently associated with reduced sensitivity and resistance to pemetrexed-based chemotherapy.[1][2][3][4] Conversely, low TS expression is a strong predictor of a favorable response.[1][2]
Other Potential Biomarkers
Beyond TS, several other factors have been implicated in modulating pemetrexed sensitivity:
-
Reduced Folate Carrier (RFC): As the primary transporter of pemetrexed into cancer cells, reduced RFC expression can lead to decreased intracellular drug concentrations and subsequent resistance.[5][6]
-
Folate Receptor Alpha (FRα): This receptor also facilitates pemetrexed uptake, and its expression levels may influence drug efficacy.[6]
-
EGFR and KRAS Mutations: While not direct targets of pemetrexed, mutations in the epidermal growth factor receptor (EGFR) and Kirsten rat sarcoma viral oncogene homolog (KRAS) pathways have been linked to pemetrexed resistance and sensitivity, respectively, in some studies.
Comparison with Alternative Antifolates
Methotrexate and raltitrexed are two other antifolate drugs used in cancer therapy, albeit with different primary targets and mechanisms of action compared to pemetrexed.
-
Methotrexate: Primarily inhibits dihydrofolate reductase (DHFR). Its use in solid tumors like NSCLC is less common than pemetrexed. Biomarkers for methotrexate sensitivity are more established in the context of rheumatoid arthritis and include levels of methotrexate polyglutamates in red blood cells and various inflammatory cytokines.
-
Raltitrexed: A specific inhibitor of thymidylate synthase. Similar to pemetrexed, high TS expression is a marker of resistance to raltitrexed.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the predictive performance of key biomarkers for pemetrexed and its alternatives.
Table 1: Thymidylate Synthase (TS) Expression and Pemetrexed Response in NSCLC
| Study Cohort | Biomarker Measurement | High TS Expression Group | Low TS Expression Group | p-value |
| 28 patients (2nd/3rd line)[1] | IHC (H-score > 5) | Response Rate: 20% (2/10) | Response Rate: 50% (3/6) | - |
| 77 advanced breast cancer patients[2] | IHC | Overall Response Rate: 3.13% | Overall Response Rate: 46.67% | <0.001 |
| 77 advanced breast cancer patients[2] | IHC | Disease Control Rate: 40.63% | Disease Control Rate: 82.22% | <0.001 |
| 120 advanced lung cancer patients[3] | IHC (H-score > 200) | Median Overall Survival: 50.7 weeks | Median Overall Survival: 95.6 weeks | 0.0203 |
Table 2: Reduced Folate Carrier (RFC) Expression and Pemetrexed Response in Advanced NSCLC
| Study Cohort | Biomarker Measurement | RFC Positive Group | RFC Negative Group | p-value |
| 48 patients (2nd/3rd line)[5] | IHC | Median PFS: 4.5 months | Median PFS: 2.8 months | 0.926 |
| 48 patients (2nd/3rd line)[5] | IHC | Median OS: 11.7 months | Median OS: 4.8 months | 0.150 |
| Adenocarcinoma subset[5] | IHC | Median OS: 14.4 months | Median OS: 5.0 months | 0.039 |
Table 3: Comparative Efficacy of Pemetrexed and Raltitrexed in Malignant Pleural Mesothelioma
| Treatment Arm | Median Overall Survival | Median Progression-Free Survival | Overall Response Rate |
| Raltitrexed + Cisplatin[9] | Not statistically significantly different from Pemetrexed + Cisplatin | Not statistically significantly different from Pemetrexed + Cisplatin | Not statistically significantly different from Pemetrexed + Cisplatin |
| Pemetrexed + Cisplatin[9] | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Immunohistochemistry (IHC) for Thymidylate Synthase (TS)
This protocol is adapted from a study on TS expression in NSCLC.[10][11]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., Dako, pH 9.0) and heating in a water bath or pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) for 10 minutes. Non-specific antibody binding is blocked with a protein block solution (e.g., serum-free protein block) for 20 minutes.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against TS (e.g., clone TS106, dilution 1:75) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to generate an H-score (H-score = Σ (intensity × percentage)). A pre-defined cut-off value is used to classify tumors as having high or low TS expression.
Quantitative Real-Time PCR (qRT-PCR) for Thymidylate Synthase (TS) mRNA
This protocol provides a general framework for quantifying TS mRNA levels.[12][13][14][15]
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using a spectrophotometer and/or a bioanalyzer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: The qPCR reaction is set up in a 96-well plate using a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green), forward and reverse primers specific for the TYMS gene, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified in parallel for normalization.
-
Thermal Cycling: The qPCR is performed in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: The cycle threshold (Ct) values are determined for both the TYMS gene and the housekeeping gene. The relative expression of TYMS mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and a calibrator sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Methotrexate Polyglutamates in Red Blood Cells
This method allows for the quantification of intracellular methotrexate polyglutamates (MTX-PGs), which are active metabolites of methotrexate.[16][17][18][19][20]
-
Sample Preparation: Red blood cells (RBCs) are isolated from whole blood by centrifugation. The RBCs are lysed with a lysis buffer, and the proteins are precipitated with an organic solvent (e.g., methanol or acetonitrile). The supernatant containing the MTX-PGs is collected.
-
Internal Standard: A stable isotope-labeled internal standard for each MTX-PG is added to the sample to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column. The MTX-PGs are separated based on their hydrophobicity using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each MTX-PG and their internal standards are monitored for quantification.
-
Quantification: A calibration curve is generated using known concentrations of MTX-PG standards. The concentration of each MTX-PG in the RBC sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Tumor Necrosis Factor-alpha (TNF-α)
This protocol is for the quantification of TNF-α in patient serum, a potential biomarker for methotrexate response.[21][22][23][24][25]
-
Coating: A 96-well microplate is coated with a capture antibody specific for human TNF-α and incubated overnight at 4°C.
-
Blocking: The plate is washed, and any remaining non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After washing, patient serum samples and a series of known concentrations of recombinant human TNF-α standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for a different epitope on TNF-α is added to the wells and incubated for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Following another wash, streptavidin-conjugated horseradish peroxidase (HRP) is added to the wells and incubated for 30 minutes at room temperature.
-
Substrate Addition and Signal Detection: The plate is washed for the final time, and a substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, which is stopped by the addition of a stop solution (e.g., sulfuric acid). The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α in the patient samples is determined by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Pemetrexed Mechanism of Action and Resistance
Caption: Pemetrexed's mechanism and resistance pathways.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for biomarker analysis from patient samples.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Thymidylate synthase predicts poor response to pemetrexed chemotherapy in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of thymidylate synthase protein expression on efficacy of chemotherapy in advanced lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced folate carrier (RFC) as a predictive marker for response to pemetrexed in advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Decitabine Sensitizes the Radioresistant Lung Adenocarcinoma to Pemetrexed Through Upregulation of Folate Receptor Alpha [frontiersin.org]
- 7. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raltitrexed in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raltitrexed plus cisplatin is cost-effective compared with pemetrexed plus cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Thymidylate synthase protein expression by IHC and gene copy number by SISH correlate and show great variability in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new quantitative RT-PCR assay for thymidylate synthase mRNA in blood leukocytes applied to cancer patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Thymidylate Synthase and Dihydropyrimidine Dehydrogenase mRNA Level in Gastric Cancer by Real‐time RT‐PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
- 15. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method | Semantic Scholar [semanticscholar.org]
- 19. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. novamedline.com [novamedline.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Plevitrexed: A Comparative Analysis of a Novel Antifolate in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
While no meta-analyses of clinical trials involving the investigational antifolate agent Plevitrexed (also known as ZD9331 and BGC 9331) are currently available, this guide provides a comparative overview of its performance against established thymidylate synthase (TS) inhibitors, Pemetrexed and Raltitrexed. This analysis is based on available preclinical and early-phase clinical data for this compound, juxtaposed with data from extensive clinical trials and meta-analyses of its counterparts.
This compound is a potent, orally active, non-polyglutamatable thymidylate synthase (TS) inhibitor.[1] Its primary mechanism of action is the inhibition of TS, a crucial enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA synthesis and repair in cancer cells. Unlike polyglutamatable antifolates such as Pemetrexed, this compound's cellular activity is not dependent on the addition of glutamate residues, which may influence its toxicity profile and resistance mechanisms.
Comparative Efficacy and Safety
A summary of the available clinical data for this compound and its comparators is presented below. It is important to note that the data for this compound is from a Phase I trial and is not a direct comparison with the other agents.
| Drug | Cancer Type(s) | Key Efficacy Findings | Key Grade 3/4 Toxicities | Source |
| This compound (ZD9331) | Advanced Solid Tumors (Colorectal, Ovarian) | Stable disease in 37% of patients; ≥50% reduction in CA125 in 23% of ovarian cancer patients. | Neutropenia, Thrombocytopenia, Diarrhea, Rash. | [2] |
| Pemetrexed | Non-Small Cell Lung Cancer (Non-squamous) | Improved overall survival in combination with platinum-based chemotherapy (HR=0.87).[3][4] | Neutropenia, Leukopenia, Nausea.[3] | [3][4] |
| Raltitrexed | Advanced Colorectal Cancer | Comparable overall survival to 5-FU/Leucovorin (10.9 vs 12.3 months).[5] Objective response rate of 19%.[5] | Stomatitis, Leukopenia, Diarrhea.[5] | [5] |
Experimental Protocols
This compound (ZD9331) Phase I Trial Methodology
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and toxicity profile of this compound.
-
Patient Population: Patients with advanced, histologically confirmed solid tumors refractory to standard therapy.
-
Study Design: Patients received this compound as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[2] Doses were escalated in cohorts of patients to determine the MTD.
-
Endpoints: The primary endpoints were to establish the MTD and characterize the dose-limiting toxicities (DLTs). Secondary endpoints included pharmacokinetic analysis and preliminary assessment of anti-tumor activity.[2]
-
Toxicity Assessment: Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).
Signaling Pathway and Experimental Workflow
Thymidylate Synthase Inhibition Pathway
The following diagram illustrates the mechanism of action of thymidylate synthase inhibitors like this compound.
Antifolate Drug Development Workflow
This diagram outlines a typical experimental workflow for the clinical evaluation of a new antifolate agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pemetrexed plus Platinum as the First-Line Treatment Option for Advanced Non-Small Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials [ideas.repec.org]
- 4. Pemetrexed plus Platinum as the First-Line Treatment Option for Advanced Non-Small Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 5. Open, randomized, multicenter trial of raltitrexed versus fluorouracil plus high-dose leucovorin in patients with advanced colorectal cancer. Tomudex Colorectal Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Plevitrexed: A Comparative Analysis of its Antitumor Efficacy Across Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical and clinical efficacy of Plevitrexed (ZD9331), a potent and specific inhibitor of thymidylate synthase (TS), across various tumor types. This compound's mechanism of action, which involves the disruption of DNA synthesis in cancer cells, has been the subject of investigation in a range of malignancies. This document synthesizes available data to offer a comparative perspective on its therapeutic potential.
Mechanism of Action
This compound is a non-polyglutamatable antifolate that gains entry into cells via the reduced folate carrier and the α-folate receptor.[1] Its primary and specific target is thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting TS, this compound leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.[2]
dot
References
Safety Operating Guide
Navigating the Safe Disposal of Plevitrexed: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like Plevitrexed is a critical component of laboratory safety and environmental responsibility. As a potent thymidylate synthase inhibitor, this compound is classified as a cytotoxic agent, necessitating stringent disposal protocols to mitigate risks to personnel and the environment.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for cytotoxic and hazardous materials. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and any contaminated materials with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Gloves |
| Gown |
| Eye Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. The following steps provide a clear workflow for managing this compound waste streams within a laboratory setting.
-
Segregation at the Source : Immediately upon generation, all this compound-contaminated waste must be segregated from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
Use of Designated Cytotoxic Waste Containers : All this compound waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or chemotherapy waste.[1] These containers are often color-coded (e.g., yellow with a purple lid) to distinguish them from other waste types.
-
Containment of Liquid and Solid Waste :
-
Solid Waste : Place all contaminated solid materials directly into the designated cytotoxic waste container.
-
Liquid Waste : To prevent spills and aerosolization, liquid this compound waste should be handled with extreme care. While direct disposal into the sewer system is strictly prohibited, some safety data sheets suggest that for disposal, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Secure Packaging and Labeling : Ensure that the cytotoxic waste containers are securely sealed to prevent any leakage. The exterior of the container must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Storage Pending Disposal : Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard warnings.
-
Arrangement for Professional Disposal : The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. These professionals are equipped to transport and dispose of cytotoxic materials in accordance with all local, regional, and national regulations, typically through high-temperature incineration.[2]
-
Spill Management : In the event of a this compound spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous material cleanup and equipped with appropriate PPE should manage the spill. Use a chemotherapy spill kit to absorb and contain the material, and dispose of all cleanup materials as cytotoxic waste.
Regulatory Compliance
It is imperative to note that the disposal of cytotoxic waste is heavily regulated. Laboratories must adhere to the guidelines set forth by national and local environmental protection and occupational safety agencies. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable regulations. The information provided in Safety Data Sheets (SDS) for this compound consistently emphasizes that disposal must be in accordance with local, regional, national, and international regulations.[2][3][4][5]
References
Essential Safety and Logistical Information for Handling Plevitrexed
Plevitrexed is an orally active and potent thymidylate synthase inhibitor, which is being investigated for its potential in cancer treatment.[1][2][3][4] As a cytotoxic agent, it is imperative to handle this compound with strict adherence to safety protocols to minimize exposure risks for all laboratory personnel. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to hazardous drugs like this compound.[5] All PPE should be selected based on a thorough risk assessment of the procedures to be performed.[6]
Gloves: Double gloving is highly recommended when handling this compound.[6] Use powder-free nitrile gloves that have been tested for use with chemotherapy drugs according to the ASTM D6978-05 standard.[5][7] This standard is significantly more stringent than the European EN 16523-1 standard.[8][9] Gloves should be changed every 30-60 minutes or immediately if they become contaminated or damaged.[6] Always inspect gloves for any visible defects before use.[6]
Gowns: Wear a disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5] This will protect your clothing and skin from potential splashes and spills.[5]
Eye and Face Protection: Use safety glasses with side shields, splash goggles, or a full-face shield to protect your eyes and face from splashes of this compound solutions or airborne particles.[5][9]
Respiratory Protection: A NIOSH-certified respirator may be necessary when there is a risk of inhaling aerosols or fine powders of this compound, such as during weighing, reconstituting, or cleaning up spills.[9][10] Surgical masks do not provide adequate respiratory protection against chemical aerosols or particles.[10]
Quantitative Data on Glove Permeation
| Chemotherapy Agent | Nitrile Gloves (Breakthrough Time in Minutes) | Latex Gloves (Breakthrough Time in Minutes) |
| Carmustine | > 240 | < 30 |
| Cisplatin | > 240 | > 240 |
| Cyclophosphamide | > 240 | > 240 |
| Dacarbazine | > 240 | > 240 |
| Doxorubicin HCl | > 240 | > 240 |
| Etoposide | > 240 | > 240 |
| Fluorouracil | > 240 | > 240 |
| Methotrexate | > 240 | > 240 |
| Paclitaxel | > 240 | > 240 |
| Thiotepa | < 30 | < 15 |
| Vincristine Sulfate | > 240 | > 240 |
Data is illustrative and compiled from general chemotherapy glove resistance charts. Breakthrough times can vary significantly based on glove thickness, manufacturer, and drug concentration.
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound from receipt to disposal. The following workflow outlines the key steps and precautions.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Protocol for Safe Handling and Disposal of this compound
This protocol provides step-by-step guidance for laboratory personnel.
Preparation and Precautionary Measures
-
Training: All personnel must receive training on the safe handling of cytotoxic compounds and the specific procedures for this compound.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize contamination.
-
Emergency Procedures: Ensure that a spill kit specifically for cytotoxic drugs is readily available and that all personnel are trained on its use. An eye wash station and safety shower should be accessible.
Handling Procedures
-
Donning PPE: Before entering the designated handling area, don the required PPE in the following order: gown, inner gloves, eye/face protection, (respirator, if required), and outer gloves. The outer gloves should be worn over the cuff of the gown.
-
Preparation of Work Surface: Cover the work surface of the fume hood or biosafety cabinet with a disposable, plastic-backed absorbent pad. Change the pad at the end of the work session or if it becomes contaminated.
-
Handling of this compound Powder:
-
When weighing the powdered form of this compound, do so in a containment device to prevent the generation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment used with a deactivating solution immediately after use.
-
-
Reconstitution and Dilution:
-
Reconstitute and dilute this compound carefully to avoid splashes and aerosols.
-
If using a syringe and vial, use a needleless system or a syringe with a Luer-Lok™ fitting to prevent accidental disconnection.
-
Vent vials with a sterile venting needle to equalize pressure.
-
-
Labeling: Clearly label all containers with the contents, concentration, date, and a "Cytotoxic" or "Hazardous Drug" warning.
Spill Management
-
Alert and Secure: Immediately alert others in the area and secure the spill location to prevent further spread.
-
Don PPE: If not already wearing it, don the full set of recommended PPE, including a respirator.
-
Containment: Use the absorbent materials from the cytotoxic spill kit to contain the spill.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating agent followed by a detergent and water.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a puncture-resistant sharps container clearly labeled for cytotoxic waste.[11]
-
Solid Waste: All disposable PPE (gowns, gloves, etc.), absorbent pads, and other contaminated materials should be placed in a thick, leak-proof plastic bag or container labeled as "Cytotoxic Waste for Incineration."[12]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container labeled as "Hazardous Liquid Waste" with the chemical name and concentration. Do not pour liquid this compound waste down the drain.[12]
-
Empty Vials: Empty vials that contained this compound should be disposed of as trace chemotherapy waste in the designated solid waste containers.[12]
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ansell.com [ansell.com]
- 6. teammed.com.au [teammed.com.au]
- 7. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 8. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
